molecular formula C14H11NO4 B15589368 Griffithazanone A

Griffithazanone A

Cat. No.: B15589368
M. Wt: 257.24 g/mol
InChI Key: SZPJSZDUSLSXDF-KGFZYKRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griffithazanone A is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione

InChI

InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m0/s1

InChI Key

SZPJSZDUSLSXDF-KGFZYKRKSA-N

Origin of Product

United States

Foundational & Exploratory

Griffithazanone A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A is a naturally occurring aza-anthraquinone alkaloid isolated from plants of the Goniothalamus genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. While comprehensive experimental data on its synthesis and specific mechanisms of action are limited in publicly accessible literature, this guide consolidates the available information and provides context based on related compounds.

Chemical Structure and Properties

This compound is characterized by a tetracyclic core structure typical of aza-anthraquinones. Its chemical identity has been established through spectroscopic methods.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
CAS Number 240122-30-9[1][2]
Molecular Formula C₁₄H₁₁NO₄[1][2]
Molecular Weight 257.2 g/mol [1]
Appearance Yellow powder[1]
Structural Class Alkaloid[1]
SMILES CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O[2]
Natural Sources Goniothalamus amuyon, Goniothalamus griffithii, Goniothalamus laoticus[1][2]

Spectroscopic Data for Structure Elucidation

The definitive structural elucidation of this compound was reported in the Chemical & Pharmaceutical Bulletin in 2006.[3][4][5] While the full experimental details and raw data from this publication are not widely available, the structure was determined using standard spectroscopic techniques.

Note: Specific peak assignments for ¹H NMR, ¹³C NMR, and mass spectrometry are not available in the public domain at the time of this writing. The following represents a general protocol for the structural elucidation of natural products of this class.

General Experimental Protocols

Isolation:

  • Dried and powdered plant material (e.g., stems of Goniothalamus amuyon) is extracted with a suitable solvent such as methanol (B129727) or ethanol.

  • The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • The fraction containing the target compound is subjected to a series of chromatographic techniques, including column chromatography (using silica (B1680970) gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is isolated.

Structure Determination:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is employed to identify the number and types of protons and their neighboring environments.

    • ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the anthraquinone (B42736) chromophore.

Biological Activity and Potential Therapeutic Applications

This compound belongs to the aza-anthraquinone class of alkaloids, many of which are known for their cytotoxic properties against various cancer cell lines.

Cytotoxicity
Putative Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action for closely related anthraquinone and aza-anthraquinone compounds, a putative signaling pathway for the cytotoxic effects of this compound can be proposed. It is important to note that this pathway is a generalized representation and requires specific experimental validation for this compound. The proposed mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and potentially through the induction of endoplasmic reticulum (ER) stress.

griffithazanone_a_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_caspase Caspase Cascade GA This compound ER_Stress ER Stress GA->ER_Stress Mito_Pathway Mitochondrial Pathway GA->Mito_Pathway ATF6 ATF6 Activation ER_Stress->ATF6 CHOP CHOP Upregulation ATF6->CHOP Bax_Bcl2 Increased Bax/Bcl-2 Ratio CHOP->Bax_Bcl2 Mito_Pathway->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative cytotoxic signaling pathway of this compound.

This proposed pathway suggests that this compound may induce apoptosis through two interconnected routes:

  • Mitochondrial (Intrinsic) Pathway: By increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7]

  • Endoplasmic Reticulum (ER) Stress Pathway: By inducing ER stress, which in turn activates signaling cascades such as the ATF6 pathway, leading to the upregulation of the pro-apoptotic transcription factor CHOP. CHOP can further promote apoptosis by influencing the balance of Bcl-2 family proteins.[8]

Future Directions

The potent biological activities suggested by the chemical class of this compound warrant further investigation. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways affected by this compound is crucial to understand its cytotoxic effects. This would involve cell-based assays to measure apoptosis, cell cycle arrest, and the activation of specific protein kinases and transcription factors.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anti-cancer efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a promising natural product with a chemical structure indicative of potential anti-cancer properties. While current publicly available data is limited, this guide provides a foundational understanding of its chemical nature and a framework for its potential mechanism of action based on related aza-anthraquinone compounds. Further research is essential to fully elucidate its therapeutic potential.

References

Griffithazanone A: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A is a naturally occurring alkaloid first isolated from the roots of the plant Goniothalamus griffithii. This technical guide provides a comprehensive overview of the discovery, origin, and currently understood biological activities of this compound. It includes detailed information on its isolation and structure elucidation, although specific raw spectroscopic data and detailed experimental protocols from the original discovery paper remain largely inaccessible in publicly available literature. Recent research has shed light on its potential synergistic effects with existing anticancer therapies, suggesting a promising avenue for future drug development. This document consolidates the available data, presents it in a structured format, and outlines potential mechanisms and signaling pathways for further investigation.

Discovery and Origin

This compound was first identified as a new natural product by a team of researchers from the Institute of Materia Medica at the Chinese Academy of Medical Sciences & Peking Union Medical College. The discovery was published in the July 1999 issue of the Journal of Natural Products.

The compound was isolated from the roots of Goniothalamus griffithii, a plant belonging to the Annonaceae family, which is predominantly found in Southeast Asia. Subsequent studies have also reported the presence of this compound in the stems of a related species, Goniothalamus amuyon. The initial discovery involved the isolation of three new alkaloids from Goniothalamus griffithii, with this compound being designated as compound 1 .

Table 1: Discovery and Origin of this compound

ParameterDetails
Compound Name This compound
Year of Discovery 1999
Natural Source Roots of Goniothalamus griffithii, Stems of Goniothalamus amuyon
Original Researchers Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College
Primary Publication Journal of Natural Products, 1999, 62(7), 1050-2

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods. While the complete, detailed experimental protocols and raw spectra from the original publication are not widely available, the abstract of the discovery paper indicates that its structure and absolute configuration were established through these techniques. The preparation of Mosher's esters was specifically mentioned as a method used to determine the absolute stereochemistry of the molecule.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
CAS Number 240122-30-9

Experimental Protocols

Detailed experimental protocols from the primary literature are not available. However, based on standard practices in natural product chemistry, the following general methodologies would have been employed.

Isolation of this compound (General Protocol)

A generalized workflow for the isolation of alkaloids from plant material is as follows:

Isolation_Workflow plant_material Dried and Powdered Roots of Goniothalamus griffithii extraction Extraction with Organic Solvent (e.g., Methanol or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., with Dichloromethane and Water) extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation Techniques (General Methods)

The following spectroscopic techniques are standard for the structural elucidation of novel natural products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR experiments would have been crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been used to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural information.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophore system.

  • Chiroptical Methods: As indicated by the use of Mosher's esters, techniques like optical rotation and circular dichroism (CD) would have been employed to determine the absolute stereochemistry.

Biological Activity and Potential Signaling Pathways

While information on the standalone biological activity of this compound is limited in the currently accessible literature, a recent study has highlighted its potential as a chemosensitizing agent in non-small cell lung cancer (NSCLC).

A study investigating the combination of this compound and the EGFR inhibitor, osimertinib (B560133), in osimertinib-resistant A549 cells (A549/OS) revealed that this compound can enhance the cytotoxic effects of osimertinib.[1]

Table 3: Biological Activity of this compound in Combination with Osimertinib in A549/OS Cells

ParameterObservationReference
Cell Viability This compound significantly increased the sensitivity of A549/OS cells to osimertinib-induced cytotoxicity.[1]
Cell Proliferation The combination of this compound and osimertinib inhibited the proliferation of A549/OS cells.[1]
Apoptosis The combination of this compound and osimertinib promoted apoptosis in A549/OS cells.[1]
Protein Expression In A549/OS cells, this compound treatment decreased the expression of the multidrug resistance protein 1 (MDR-1) and upregulated the expression of γH2AX, a marker of DNA damage.[1]

Based on these findings, a potential signaling pathway for the synergistic effect of this compound can be proposed.

Signaling_Pathway cluster_cell Osimertinib-Resistant NSCLC Cell (A549/OS) griffithazanone_a This compound mdr1 MDR-1 Expression griffithazanone_a->mdr1 Inhibits h2ax γH2AX Expression griffithazanone_a->h2ax Upregulates osimertinib Osimertinib proliferation Cell Proliferation osimertinib->proliferation Inhibits mdr1->osimertinib Reduces Efficacy apoptosis Apoptosis h2ax->apoptosis Promotes

References

The Natural Sourcing and Biological Insights of Griffithazanone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A, a novel alkaloid, has been identified from select species of the Goniothalamus genus. This technical guide provides a comprehensive overview of its natural sources, isolation methodologies, and recent discoveries regarding its mechanism of action. Quantitative data from existing literature is presented to inform extraction strategies. Detailed experimental protocols, based on successful isolations, are provided to guide researchers in obtaining this compound. Furthermore, this guide elucidates the emerging understanding of this compound's role in clinically relevant signaling pathways, offering a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound is a naturally occurring alkaloid predominantly found in the plant genus Goniothalamus. The primary scientifically documented sources are:

  • Roots of Goniothalamus griffithii : This is the principal source from which this compound was first isolated and identified.[1] Bioactive molecules from the roots of this plant have been noted for their cytotoxic activity against human cancer cell lines.[2]

  • Twigs of Goniothalamus ridleyi : This species is another confirmed source of this compound.

  • Stems of Goniothalamus laoticus : this compound has also been isolated from this species.

Quantitative Data on Isolation

Plant MaterialStarting AmountExtraction SolventFinal Yield of this compound (Compound 4)Reference
Air-dried twigs of Goniothalamus ridleyi1.5 kgEthyl Acetate (B1210297) (EtOAc)2.2 mg

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction and purification of this compound, adapted from the successful isolation from Goniothalamus ridleyi. This protocol provides a robust framework for isolating the compound from its natural sources.

Extraction
  • Maceration : Air-dried and powdered plant material (e.g., roots of G. griffithii or twigs of G. ridleyi) is subjected to exhaustive maceration with ethyl acetate (EtOAc) at room temperature.

  • Concentration : The resulting EtOAc extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

  • Initial Fractionation (Quick Column Chromatography) :

    • The crude EtOAc extract is subjected to quick column chromatography (QCC) over silica (B1680970) gel.

    • A gradient elution is performed, starting with 100% hexanes and gradually increasing the polarity to 100% acetone, to yield several primary fractions.

  • Secondary Fractionation (Sephadex LH-20) :

    • Fractions containing the target compound (identified by thin-layer chromatography) are further separated by column chromatography over Sephadex LH-20, eluting with 100% methanol (B129727) (MeOH). This step aids in the removal of polymeric and other high molecular weight impurities.

  • Tertiary Purification (Silica Gel Column Chromatography) :

    • The sub-fractions containing this compound are then subjected to further purification by silica gel column chromatography.

    • A solvent system of ethyl acetate and dichloromethane (B109758) (EtOAc-CH₂Cl₂) (e.g., 1:24 v/v) is used for elution to yield pure this compound.

Signaling Pathway Involvement

Recent research has begun to unravel the mechanism of action of this compound, particularly in the context of cancer biology. Studies have shown that this compound can enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to the targeted therapy drug, osimertinib.[1] This suggests that this compound interacts with key signaling pathways involved in drug resistance and DNA damage response.

A key finding is that this compound treatment leads to the downregulation of Multidrug Resistance Protein 1 (MDR1) and the upregulation of gamma H2AX (γH2AX), a marker of DNA double-strand breaks.[1]

Logical Flow of this compound's Action in Sensitizing Cancer Cells

GriffithazanoneA_Pathway cluster_drug_interaction Cellular Environment cluster_molecular_effects Molecular Targets cluster_cellular_outcomes Cellular Outcomes GriffithazanoneA This compound NSCLC_Cell Osimertinib-Resistant NSCLC Cell GriffithazanoneA->NSCLC_Cell MDR1 MDR1 (Multidrug Resistance Protein 1) GriffithazanoneA->MDR1 Downregulates gammaH2AX γH2AX (DNA Damage Marker) GriffithazanoneA->gammaH2AX Upregulates Osimertinib Osimertinib Osimertinib->NSCLC_Cell Ineffective due to resistance NSCLC_Cell->MDR1 Drug_Efflux Drug Efflux MDR1->Drug_Efflux Promotes Increased_Sensitivity Increased Sensitivity to Osimertinib DNA_Damage DNA Damage gammaH2AX->DNA_Damage Indicates Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Apoptosis->Increased_Sensitivity Contributes to Isolation_Workflow Start Start: Air-Dried Plant Material (e.g., Goniothalamus griffithii roots) Maceration Maceration with Ethyl Acetate Start->Maceration Concentration Concentration under Reduced Pressure Maceration->Concentration Crude_Extract Crude Ethyl Acetate Extract Concentration->Crude_Extract QCC Quick Column Chromatography (Silica Gel, Hexane-Acetone Gradient) Crude_Extract->QCC Primary_Fractions Primary Fractions QCC->Primary_Fractions Sephadex Column Chromatography (Sephadex LH-20, 100% MeOH) Primary_Fractions->Sephadex Secondary_Fractions Secondary Fractions Sephadex->Secondary_Fractions Silica_Gel Silica Gel Column Chromatography (EtOAc-CH₂Cl₂ Gradient) Secondary_Fractions->Silica_Gel Pure_Compound Pure this compound Silica_Gel->Pure_Compound

References

The Enigmatic Biosynthesis of Griffithazanone A: A Frontier in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Griffithazanone A, a natural product isolated from certain species of the genus Goniothalamus, has attracted interest due to its unique chemical structure.[1] Despite its discovery, a comprehensive understanding of its biosynthesis remains elusive. Extensive searches of the scientific literature reveal a significant gap in knowledge regarding the enzymatic machinery and metabolic precursors that lead to the formation of this complex molecule. This guide consolidates the available information on this compound, focusing on its origin and chemical synthesis, while also postulating potential biosynthetic avenues based on analogous natural products. The elucidation of this pathway represents a compelling challenge and a significant opportunity for advancements in synthetic biology and drug discovery.

Introduction to this compound

This compound is a nitrogen-containing compound characterized by a complex, polycyclic framework.[1] It has been isolated from plant species such as Goniothalamus amuyon, Goniothalamus griffithii, and Goniothalamus laoticus.[1] The intricate architecture of this compound, which includes a cyclobutane (B1203170) ring, presents a formidable challenge for both chemical synthesis and biosynthetic investigation.[2][3][4][5] While total synthesis of various cyclobutane-containing natural products has been achieved, the specific biological mechanisms for their formation are often not well understood.[2][3][4][5][6]

Current State of Knowledge: A Void in Biosynthesis

As of late 2025, the biosynthetic pathway of this compound has not been elucidated. There are no published studies that identify the specific genes, enzymes, or metabolic intermediates involved in its in vivo synthesis. This lack of information precludes a detailed discussion of its biosynthesis, including quantitative data on enzyme kinetics or precursor flux.

Hypothetical Biosynthetic Considerations

In the absence of direct evidence, we can speculate on potential biosynthetic strategies that nature might employ to construct the this compound scaffold. These hypotheses are drawn from established principles of natural product biosynthesis and pathways of structurally related compounds.

Precursor Molecules

The core structure of this compound suggests a possible origin from amino acid and polyketide precursors. The nitrogen atom and adjacent chiral centers may derive from an amino acid, while the carbocyclic rings could be formed through a polyketide synthase (PKS) pathway.[7][8][9]

Key Ring-Forming Reactions

A crucial step in the proposed biosynthesis would be the formation of the strained cyclobutane ring. In nature, cyclobutane rings are often formed through [2+2] cycloaddition reactions.[3] These reactions can be enzyme-catalyzed, often involving a photochemical step or a specific enzyme to facilitate the otherwise thermally forbidden reaction.

Another possibility involves intramolecular cyclization reactions, which are known to form strained ring systems in other natural products.[2]

Insights from Chemical Synthesis

While not a direct reflection of the biological route, the total synthesis of complex natural products can provide valuable insights into plausible bond disconnections and key chemical transformations. The challenges encountered in the laboratory synthesis of cyclobutane-containing molecules underscore the elegance and efficiency of their natural counterparts.[2][5] For instance, the biomimetic total synthesis of griffipavixanthone, a dimeric xanthone, involved a key [4+2] cycloaddition–cyclization cascade, highlighting a potential type of enzymatic reaction that could be involved in the biosynthesis of complex natural products.[10][11]

Future Research Directions

The elucidation of the this compound biosynthetic pathway will require a multi-pronged approach, integrating genomics, transcriptomics, and metabolomics with classical biochemical techniques.

Experimental Workflow for Pathway Elucidation

G cluster_genomics Genomic & Transcriptomic Analysis cluster_biochem Biochemical Characterization cluster_validation Pathway Validation Genomic_Sequencing Genome Sequencing of Goniothalamus sp. Transcriptome_Analysis Transcriptome Analysis (Identify expressed genes) Genomic_Sequencing->Transcriptome_Analysis BGC_Identification Biosynthetic Gene Cluster (BGC) Identification Transcriptome_Analysis->BGC_Identification Gene_Expression Heterologous Expression of Candidate Genes BGC_Identification->Gene_Expression Enzyme_Assays In Vitro Enzyme Assays Gene_Expression->Enzyme_Assays Intermediate_Identification Identification of Biosynthetic Intermediates Enzyme_Assays->Intermediate_Identification Pathway_Elucidation Pathway Elucidation Intermediate_Identification->Pathway_Elucidation Gene_Knockout Gene Knockout/Silencing in Goniothalamus sp. Metabolite_Profiling Metabolite Profiling of Mutants Gene_Knockout->Metabolite_Profiling Metabolite_Profiling->Pathway_Elucidation

Caption: A proposed workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound remains an unsolved puzzle in natural product chemistry. The absence of a defined pathway in the current scientific literature highlights a significant opportunity for discovery. By leveraging modern analytical and molecular biology techniques, researchers can begin to unravel the enzymatic steps that lead to this unique molecule. Such discoveries would not only expand our fundamental understanding of biosynthesis but could also pave the way for the development of novel biocatalytic tools and the engineered production of valuable bioactive compounds.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffithazanone A is a naturally occurring azaanthraquinone alkaloid that has garnered interest within the scientific community for its potential biological activities. Isolated from plants of the Goniothalamus genus, including Goniothalamus amuyon, Goniothalamus griffithii, and Goniothalamus laoticus, this compound is structurally unique and presents a scaffold for further investigation in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and isolation, and an exploration of its mechanism of action, including relevant signaling pathways.

Physical and Chemical Properties

This compound is a yellow powder with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol .[2][3] Its chemical structure features a 1-azaanthraquinone core.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 240122-30-9[2]
Molecular Formula C₁₄H₁₁NO₄[2]
Molecular Weight 257.24 g/mol [2]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of alkaloids from the stem bark of Goniothalamus species, which can be adapted for this compound, is as follows:

Workflow for Alkaloid Isolation from Goniothalamus

G_Isolation Start Dried & Powdered Goniothalamus Bark Extraction Soxhlet Extraction (e.g., with Methanol) Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Solvent Gradient (e.g., Hexane-EtOAc) Column_Chromatography->Fractionation Fractions Collected Fractions Fractionation->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Pure_Compound This compound TLC->Pure_Compound

Isolation workflow for Goniothalamus alkaloids.

Methodology:

  • Extraction: The air-dried and powdered stem bark of the Goniothalamus species is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, dichloromethane, and methanol, typically using a Soxhlet apparatus.

  • Concentration: The resulting extracts are concentrated under reduced pressure to yield the crude extracts.

  • Chromatographic Separation: The crude extract, particularly the methanolic extract, is then subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate, to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound, this compound.

  • Purification: Fractions containing the desired compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a synthetic route to this natural product. The key steps involve the construction of the azaanthraquinone core. A plausible synthetic approach is outlined below, based on typical reactions for this class of compounds.

Retrosynthetic Analysis and Synthesis Workflow

G_Synthesis cluster_retro Retrosynthesis cluster_synthesis Forward Synthesis Griffithazanone_A_retro This compound Intermediate_A_retro Key Azaanthraquinone Intermediate Griffithazanone_A_retro->Intermediate_A_retro Functional Group Interconversion Starting_Materials_retro Simpler Aromatic Precursors Intermediate_A_retro->Starting_Materials_retro [4+2] Cycloaddition or similar annulation Starting_Materials 1,4-Naphthoquinone Derivative & Amine Coupling Coupling Reaction Starting_Materials->Coupling Intermediate_B Coupled Intermediate Coupling->Intermediate_B Cyclization Intramolecular Cyclization (e.g., Photo-electrocyclization) Intermediate_B->Cyclization Intermediate_C Cyclized Precursor Cyclization->Intermediate_C Oxidation Oxidation Intermediate_C->Oxidation Griffithazanone_A This compound Oxidation->Griffithazanone_A

Retrosynthetic analysis and synthesis of this compound.

General Synthetic Protocol:

  • Precursor Synthesis: The synthesis typically begins with the preparation of a suitably substituted aminonaphthoquinone derivative.

  • Coupling: This intermediate is then coupled with a reaction partner that will form the third ring of the azaanthraquinone system.

  • Cyclization: An intramolecular cyclization reaction, which can be promoted by heat or light (photo-electrocyclization), is then carried out to form the heterocyclic ring.

  • Oxidation/Functional Group Manipulation: The final steps may involve oxidation to form the quinone system and any necessary functional group manipulations to yield this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as a sensitizer (B1316253) for EGFR (Epidermal Growth Factor Receptor)-targeted therapies in non-small cell lung cancer (NSCLC). Its mechanism of action appears to involve the modulation of key proteins involved in drug resistance and DNA damage response.

Modulation of MDR1 and H2AX Expression

This compound has been shown to decrease the expression of Multidrug Resistance Protein 1 (MDR1) and upregulate the expression of H2A histone family member X (H2AX).

  • MDR1 (P-glycoprotein): This protein is an ATP-dependent efflux pump that can actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby conferring multidrug resistance. By downregulating MDR1, this compound can increase the intracellular concentration of co-administered anticancer drugs, enhancing their efficacy.

  • H2AX: This histone protein is a key player in the DNA damage response (DDR). Upon DNA damage, H2AX is phosphorylated to form γ-H2AX, which serves as a platform for the recruitment of DNA repair proteins. The upregulation of H2AX by this compound may suggest an increase in DNA damage or a modulation of the cellular response to it, potentially leading to apoptosis in cancer cells.

Proposed Signaling Pathway

The precise signaling cascade through which this compound exerts these effects is still under investigation. However, a plausible pathway involves the inhibition of signaling pathways that promote MDR1 expression and the activation of pathways that lead to DNA damage and apoptosis.

G_Signaling cluster_EGFR EGFR Signaling Pathway cluster_DDR DNA Damage Response Griffithazanone_A This compound PI3K_Akt PI3K/Akt Pathway Griffithazanone_A->PI3K_Akt Inhibition? DNA_Damage DNA Damage Griffithazanone_A->DNA_Damage Induction? H2AX H2AX Griffithazanone_A->H2AX Upregulation EGFR EGFR EGFR->PI3K_Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K_Akt->Transcription_Factors MDR1_Gene MDR1 Gene Transcription_Factors->MDR1_Gene Upregulation MDR1_Protein MDR1 (P-gp) MDR1_Gene->MDR1_Protein Drug_Efflux Drug Efflux MDR1_Protein->Drug_Efflux ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR ATM_ATR->H2AX Phosphorylation gamma_H2AX γ-H2AX H2AX->gamma_H2AX Repair_Proteins DNA Repair Proteins gamma_H2AX->Repair_Proteins Recruitment Apoptosis Apoptosis Repair_Proteins->Apoptosis If damage is unrepairable

Proposed signaling pathway of this compound.

This diagram illustrates that this compound may inhibit the PI3K/Akt pathway, a known regulator of MDR1 expression, leading to reduced drug efflux. Concurrently, it upregulates H2AX and may induce DNA damage, thereby activating the DNA damage response pathway and potentially leading to cancer cell apoptosis. The exact molecular targets of this compound within these pathways require further elucidation.

Conclusion

This compound represents a promising natural product with potential applications in oncology, particularly in overcoming multidrug resistance. While its fundamental physical and chemical properties have been established, a comprehensive repository of its spectral data is needed to facilitate its synthesis and further chemical modifications. The elucidation of its detailed mechanism of action, particularly the specific molecular interactions that lead to the downregulation of MDR1 and upregulation of H2AX, will be crucial for its development as a potential therapeutic agent or as a lead compound for the design of novel anticancer drugs. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this intriguing azaanthraquinone.

References

Spectroscopic Data of Griffithazanone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data required for the structural elucidation and characterization of the natural product, Griffithazanone A. While the specific spectral data from the primary literature could not be accessed for this guide, this document presents the framework for the data's presentation, detailed experimental protocols for obtaining such data, and the logical workflow for its interpretation.

Introduction

This compound is a novel alkaloid isolated from the roots of Goniothalamus griffithii.[1] Its structural determination relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The absolute configuration of this compound was established through the preparation of Mosher's esters, a method heavily reliant on detailed NMR analysis.[1] This guide outlines the typical spectroscopic data and methodologies that would be employed in the characterization of such a compound.

Data Presentation

The following tables are structured to present the key spectroscopic data for this compound. The specific chemical shifts, mass-to-charge ratios, and absorption bands would be populated from the original research article (J. Nat. Prod. 1999, 62, 7, 1050–1052).

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results. Please refer to the primary publication.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results. Please refer to the primary publication.
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)High-Resolution Mass Spec (HRMS)
Data not available in search results. Please refer to the primary publication.
Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for this compound

Functional GroupAbsorption Band (cm⁻¹)Intensity
Data not available in search results. Please refer to the primary publication.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the chemical environment of the protons in the molecule. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments. Proton decoupling techniques are typically used to simplify the spectrum.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for natural products, which allows for the determination of the molecular weight with minimal fragmentation.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The accurate mass measurement from HRMS is used to determine the elemental composition of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample of this compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The absorption bands are analyzed to identify the presence of specific functional groups in the molecule, such as carbonyls, hydroxyls, and aromatic rings.

Visualization of Methodologies

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product for structure elucidation.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Goniothalamus griffithii roots Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Stereochemistry Stereochemical Analysis (Mosher's Esters) Structure_Determination->Stereochemistry Final_Structure This compound Structure Stereochemistry->Final_Structure

Caption: Experimental Workflow for this compound Characterization.

Data_Relationship IR_Data IR Data (Functional Groups) Structure This compound Structure IR_Data->Structure Provides MS_Data MS Data (Molecular Formula) MS_Data->Structure Provides NMR_Data NMR Data (Connectivity & Stereochemistry) NMR_Data->Structure Provides

Caption: Logical Relationship of Spectroscopic Data for Structure Elucidation.

References

The Alkaloid Griffithazanone A: A Technical Guide to its Role in Overcoming Drug Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – This technical guide provides an in-depth overview of the natural alkaloid Griffithazanone A, including its chemical identity, and its significant potential in addressing therapeutic resistance in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a natural product with the following identifiers:

  • CAS Number: 240122-30-9

  • Probable IUPAC Name: 4-hydroxy-3-methyl-3,4-dihydro-1H-anthra[2,3-b]pyrrole-2,5,10-trione

PropertyValueSource
CAS Number 240122-30-9ChemFaces[1], MedChemExpress[1]
Molecular Formula C14H11NO4ChemFaces[1]
Molecular Weight 257.2 g/mol ChemFaces[1]
Appearance Yellow powderChemFaces[1]
Source Isolated from the herbs of Goniothalamus yunnanensisChemFaces[1]

Biological Activity and Mechanism of Action in Osimertinib-Resistant NSCLC

Recent studies have highlighted the promising role of this compound in overcoming acquired resistance to osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC. This compound has been shown to re-sensitize resistant NSCLC cells to osimertinib.[2][3]

The primary mechanism of action of this compound is the targeting of the PIM1 kinase .[1][2] PIM1 is a serine/threonine kinase that is often overexpressed in various cancers and contributes to therapeutic resistance.[4][5][6] By inhibiting PIM1, this compound modulates downstream signaling pathways involved in cell survival and apoptosis. Specifically, it has been demonstrated to regulate the ASK1/JNK/p38 and BAD/Bcl-2 pathways in A549 lung cancer cells.[2]

In osimertinib-resistant A549 cells (A549/OS), treatment with this compound leads to a downregulation of the multidrug resistance protein 1 (MDR-1) and an upregulation of the DNA damage marker γ-H2AX, indicating an increase in DNA double-strand breaks.[3] This ultimately leads to enhanced apoptosis and inhibition of cell proliferation when combined with osimertinib.[3]

Experimental Data

The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on NSCLC cells.

ExperimentCell LineTreatmentKey FindingsReference
Cell Viability (MTT Assay) A549This compound (2 µM)Inhibition of cell proliferation.[1][1]
A549/OSThis compound + OsimertinibSignificantly increased sensitivity of resistant cells to osimertinib-induced cytotoxicity.[3][3]
Colony Formation Assay A549This compound (2 µM)Inhibition of colony formation.[1][1]
A549/OSThis compound + OsimertinibSignificantly enhanced the ability of osimertinib to inhibit cloning.[3][3]
Apoptosis (TUNEL Assay) A549/OSThis compound + OsimertinibSignificant promotion of apoptosis compared to osimertinib alone.[3][3]
Protein Expression (Western Blot) A549/OSThis compound (2 µM)Decreased expression of MDR-1 and increased expression of H2AX.[3][3]
A549This compoundDownregulation of PIM1.[1][1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activity.

Cell Culture and Treatments
  • Cell Lines: Human non-small cell lung cancer cell line A549 and osimertinib-resistant A549 cells (A549/OS).

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent such as DMSO to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 2 µM) and/or osimertinib for specified time periods (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay
  • Seed cells in 96-well plates at a density of approximately 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and/or osimertinib for the desired duration.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis
  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PIM1, MDR-1, H2AX, and a loading control (e.g., Tubulin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay
  • Treat cells with this compound and/or osimertinib for a specified period.

  • Trypsinize the cells and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for approximately 10-14 days, allowing colonies to form.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with 0.1% crystal violet solution for 20 minutes.

  • Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).

Apoptosis Detection (TUNEL Assay)
  • Grow cells on coverslips or in chamber slides and treat as required.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound in overcoming osimertinib resistance and a general experimental workflow for its evaluation.

G Proposed Signaling Pathway of this compound in Overcoming Osimertinib Resistance GriffithazanoneA This compound PIM1 PIM1 Kinase GriffithazanoneA->PIM1 Inhibits H2AX γ-H2AX (DNA Damage) GriffithazanoneA->H2AX Upregulates ASK1 ASK1 PIM1->ASK1 Inhibits BAD BAD PIM1->BAD Inhibits (prevents phosphorylation) MDR1 MDR-1 (Drug Efflux) PIM1->MDR1 Promotes JNK JNK ASK1->JNK Activates p38 p38 ASK1->p38 Activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Bcl2 Bcl-2 BAD->Bcl2 Inhibits Bcl2->Apoptosis Inhibits DrugResistance Drug Resistance MDR1->DrugResistance H2AX->Apoptosis Induces

Caption: Proposed mechanism of this compound in overcoming drug resistance.

G General Experimental Workflow for Evaluating this compound Start Start: Cell Culture (A549 & A549/OS) Treatment Treatment with This compound +/- Osimertinib Start->Treatment CellBasedAssays Cell-Based Assays Treatment->CellBasedAssays MolecularAnalysis Molecular Analysis Treatment->MolecularAnalysis MTT Cell Viability (MTT Assay) CellBasedAssays->MTT ColonyFormation Clonogenic Survival (Colony Formation Assay) CellBasedAssays->ColonyFormation TUNEL Apoptosis (TUNEL Assay) CellBasedAssays->TUNEL DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ColonyFormation->DataAnalysis TUNEL->DataAnalysis WesternBlot Protein Expression (Western Blot for PIM1, MDR-1, H2AX) MolecularAnalysis->WesternBlot WesternBlot->DataAnalysis

Caption: Workflow for assessing this compound's anticancer effects.

References

Initial Biological Activity Screening of Griffithazanone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the currently available data on the initial biological activity screening of the novel compound, Griffithazanone A. Due to the emergent nature of this molecule, publicly accessible data is limited. This document synthesizes the existing preliminary findings, focusing on its potential as a chemosensitizing agent in oncology. Detailed experimental protocols for relevant assays are provided to facilitate further research and validation.

Introduction

This compound is a novel small molecule of interest within the drug discovery and development landscape. While extensive research on its biological activities is not yet available in the public domain, preliminary studies have indicated its potential in specific therapeutic areas. This guide aims to consolidate the known information and provide a framework for future investigation into the bioactivity of this compound.

Known Biological Activities

To date, the primary reported biological activity of this compound is its ability to enhance the cytotoxic effects of existing anticancer agents. Specifically, it has been observed to increase the sensitivity of osimertinib-resistant non-small cell lung cancer (NSCLC) cells to osimertinib-induced cytotoxicity.

Chemosensitizing Activity

A singular study has reported that this compound significantly increases the sensitivity of A549/OS cells (an osimertinib-resistant lung cancer cell line) to the cytotoxic effects of osimertinib. This suggests a potential mechanism of action involving the modulation of resistance pathways in cancer cells.

Table 1: Summary of Quantitative Data on Chemosensitizing Activity of this compound

Cell LineCombination TreatmentEffect
A549/OSThis compound + OsimertinibSignificantly increased sensitivity to osimertinib-induced cytotoxicity

Experimental Protocols

To facilitate further research and validation of the initial findings, this section provides detailed methodologies for key experiments relevant to the observed activity of this compound.

Cell Culture
  • Cell Line: A549/OS (Osimertinib-resistant human non-small cell lung cancer cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed A549/OS cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, osimertinib, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

Cytotoxicity_Workflow start Seed Cells in 96-well Plate treatment Treat with Compounds start->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Solution incubation->mtt incubation2 Incubate for 4h mtt->incubation2 solubilize Solubilize Formazan incubation2->solubilize read Measure Absorbance solubilize->read analysis Data Analysis (IC50) read->analysis end End analysis->end

Caption: Hypothesized mechanism of this compound in overcoming drug resistance.

Future Directions

The initial findings on this compound are promising but require substantial further investigation. Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxic, antiviral, anti-inflammatory, and antimicrobial activities of this compound against a wide range of cell lines and pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its chemosensitizing effects.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound represents a novel chemical entity with potential applications in oncology, specifically as a chemosensitizing agent. The preliminary data, though limited, warrants further in-depth investigation to fully characterize its biological activity profile and therapeutic potential. The experimental protocols and hypothesized pathways outlined in this guide provide a foundational framework for researchers to build upon in their exploration of this promising new compound. As more data becomes available, a more comprehensive understanding of this compound's role in drug development will emerge.

The Art of a Needle in a Haystack: A Technical Guide to the Isolation and Purification of Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Griffithazanone A, a bioactive alkaloid, from its natural sources. This compound has been identified in several species of the Goniothalamus genus, a group of plants recognized for their rich phytochemical profile. This document synthesizes published data to offer detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in obtaining this promising natural product.

Natural Sources of this compound

This compound has been successfully isolated from the following natural sources:

  • Goniothalamus griffithii : Primarily from the roots of the plant.[1]

  • Goniothalamus amuyon : Isolated from the stems of this species.[2][3]

  • Goniothalamus ridleyi : Found in the twigs of this plant.[4]

  • Goniothalamus laoticus [5]

General Isolation and Purification Strategy

The isolation of this compound from its natural plant sources follows a multi-step process involving extraction and a series of chromatographic separations. The general workflow is designed to first obtain a crude extract containing a mixture of phytochemicals, which is then fractionated and purified to yield the target alkaloid.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (Roots, Stems, or Twigs) Extraction Solvent Extraction (e.g., Methanol or Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography_1 Silica Gel Column Chromatography Crude_Extract->Column_Chromatography_1 Fractions_1 Fractions Column_Chromatography_1->Fractions_1 Column_Chromatography_2 Sephadex LH-20 Column Chromatography Fractions_1->Column_Chromatography_2 Fractions_2 Fractions Column_Chromatography_2->Fractions_2 Purification Further Purification (e.g., Preparative TLC or HPLC) Fractions_2->Purification Griffithazanone_A Pure This compound Purification->Griffithazanone_A Purification_Logic Start Crude Extract (Complex Mixture) Step1 Silica Gel Chromatography (Separation by Polarity) Start->Step1 Result1 Enriched Fractions (Reduced Complexity) Step1->Result1 Step2 Sephadex LH-20 (Size Exclusion) Result1->Step2 Result2 Further Purified Fractions (Pigments Removed) Step2->Result2 Step3 Preparative TLC/HPLC (High-Resolution Separation) Result2->Step3 End Pure this compound Step3->End

References

The Synthetic Challenge of Griffithazanone A: A Technical Guide to a Novel Azafluorenone Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffithazanone A, a novel azafluorenone alkaloid isolated from the roots of Goniothalamus griffithii, presents a compelling synthetic target due to its unique fused dihydrooxazine ring system.[1][2] To date, a total synthesis of this compound has not been reported in the scientific literature, making it a significant challenge for synthetic chemists. This technical guide provides a comprehensive overview of the known information about this compound, including its structure and spectroscopic data, and outlines potential synthetic strategies based on established methodologies for the construction of the core 4-azafluorenone scaffold and relevant heterocyclic systems. This document is intended to serve as a foundational resource for researchers aiming to develop a total synthesis of this intriguing natural product.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. The azafluorenone class of alkaloids, isolated from various plant species, has garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and antimalarial properties.[3][4] this compound, with its distinct molecular architecture, represents a promising yet unexploited member of this family.

The primary synthetic hurdles in the total synthesis of this compound are the construction of the substituted 4-azafluorenone core and the diastereoselective formation of the fused dihydrooxazine ring. This guide will delve into established synthetic routes for related azafluorenone alkaloids, such as onychine, and explore potential methods for the crucial ring-forming reactions to complete the synthesis of this compound.

Structure and Spectroscopic Data of this compound

This compound was first isolated from the roots of Goniothalamus griffithii.[1][2] The structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

PropertyValue
Molecular FormulaC₁₄H₁₁NO₄
Molecular Weight257.0688 g/mol (HREIMS)
Melting Point208-210 °C
¹H NMR (DMSO-d₆)
δ 8.15 (1H, d, J=7.5 Hz)H-8
δ 8.10 (1H, d, J=7.5 Hz)H-5
δ 7.85 (1H, t, J=7.5 Hz)H-7
δ 7.70 (1H, t, J=7.5 Hz)H-6
δ 6.20 (1H, d, J=2.5 Hz)H-2
δ 4.80 (1H, q, J=6.5 Hz)H-11
δ 4.20 (1H, d, J=2.5 Hz)H-3a
δ 1.50 (3H, d, J=6.5 Hz)11-CH₃
¹³C NMR (DMSO-d₆)
δ 182.5C-9
δ 165.0C-4
δ 158.0C-10a
δ 145.0C-8a
δ 135.0C-7
δ 133.5C-6
δ 130.0C-4a
δ 126.8C-5
δ 126.5C-8
δ 120.0C-9a
δ 110.0C-2
δ 75.0C-11
δ 50.0C-3a
δ 20.011-CH₃
IR (KBr) νₘₐₓ cm⁻¹ 3406, 3174, 1705, 1660, 1654

Proposed Synthetic Strategy

A convergent synthetic approach is proposed for the total synthesis of this compound. The strategy involves the initial construction of a functionalized 4-azafluorenone core, followed by the formation of the fused dihydrooxazine ring.

G Griffithazanone_A This compound Dihydrooxazine_Formation Dihydrooxazine Ring Formation Griffithazanone_A->Dihydrooxazine_Formation Key Ring Closure Azafluorenone_Core Functionalized 4-Azafluorenone Core Core_Synthesis 4-Azafluorenone Synthesis Azafluorenone_Core->Core_Synthesis Dihydrooxazine_Formation->Azafluorenone_Core Starting_Materials Simple Starting Materials Core_Synthesis->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 4-Azafluorenone Core

Several methods have been reported for the synthesis of the 4-azafluorenone skeleton, with the synthesis of onychine being a well-studied example. These methods can be adapted to produce a suitably functionalized intermediate for the synthesis of this compound.

Intramolecular Cyclization Strategies

One of the most common approaches involves the intramolecular cyclization of a 2-aryl-nicotinic acid derivative.

G Reactant 2-Aryl-nicotinic acid derivative Intermediate Acylium ion intermediate Reactant->Intermediate Acid catalyst (e.g., PPA) Product 4-Azafluorenone Core Intermediate->Product Intramolecular Friedel-Crafts acylation

Caption: Intramolecular Friedel-Crafts acylation for 4-azafluorenone synthesis.

A significant challenge with this method is the potential for undesired lactonization when alkoxy substituents are present on the aryl ring.[5]

Radical Cyclization

A more recent and versatile method involves the radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines. This approach has been successfully applied to the synthesis of several 4-azafluorenone alkaloids.[5]

Table 2: Representative Radical Cyclization for 4-Azafluorenone Synthesis [5]

Starting MaterialReagents and ConditionsProductYield
2-Aryl-3-(hydroxymethyl)pyridineTBHP (tert-butyl hydroperoxide), 1,2-DCE, 100 °C, 18 h4-Azafluorenone55%

Experimental Protocol: Radical Cyclization for Onychine Synthesis [6]

To a solution of the 2-aryl-3-(hydroxymethyl)pyridine in 1,2-dichloroethane (B1671644) (1,2-DCE) is added tert-butyl hydroperoxide (TBHP). The reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 4-azafluorenone product.

Diels-Alder Reaction Approach

A one-pot synthesis of the 4-azafluorenone core has been developed utilizing a Diels-Alder/retro-Diels-Alder sequence.[1] This method involves the condensation of an amidrazone with ninhydrin (B49086) to form a 1,2,4-triazine (B1199460) intermediate, which then undergoes a cycloaddition with an appropriate dienophile.

G Amidrazone Amidrazone Triazine 1,2,4-Triazine intermediate Amidrazone->Triazine Ninhydrin Ninhydrin Ninhydrin->Triazine Cycloadduct [4+2] Cycloadduct Triazine->Cycloadduct Dienophile Dienophile (e.g., norbornadiene) Dienophile->Cycloadduct Azafluorenone 4-Azafluorenone Core Cycloadduct->Azafluorenone Retro-Diels-Alder

Caption: Diels-Alder approach to the 4-azafluorenone core.

Table 3: One-Pot Synthesis of a 4-Azafluorenone Precursor [1]

Reactant 1Reactant 2DienophileConditionsProductYield
Ethyl oxalamidrazonateNinhydrinNorbornadieneEtOH, reflux, 17 hEthyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate60%

Construction of the Fused Dihydrooxazine Ring

The formation of the fused 1,3-dihydrooxazine ring is the most challenging and novel aspect of the total synthesis of this compound. General methods for the synthesis of 1,3-oxazine derivatives often involve the condensation of an amine, an aldehyde, and a phenol (B47542) (Mannich reaction) or related multi-component reactions.[3]

A plausible approach for the synthesis of this compound would involve the reaction of a suitably functionalized 4-azafluorenone intermediate containing an amino group and a hydroxyl group in a 1,3-relationship with an appropriate carbonyl compound or its equivalent.

Proposed Experimental Protocol: Dihydrooxazine Ring Formation

A functionalized 4-azafluorenone with an amino group at C-3 and a hydroxyl group at C-2 would be dissolved in a suitable solvent, such as toluene. To this solution, an acetaldehyde (B116499) equivalent, such as paraldehyde, and a catalytic amount of a Lewis or Brønsted acid would be added. The reaction mixture would be heated under reflux with a Dean-Stark trap to remove water. After completion of the reaction, the product would be isolated and purified by chromatography. The diastereoselectivity of this cyclization will be a critical factor to control.

Conclusion

The total synthesis of this compound remains an open and challenging problem in organic synthesis. This guide has outlined the key structural features of the molecule and has proposed a synthetic strategy based on established methods for the construction of the 4-azafluorenone core. The successful synthesis will hinge on the development of a robust method for the diastereoselective formation of the unique fused dihydrooxazine ring. The methodologies and data presented herein provide a solid foundation for researchers to embark on the synthesis of this novel and potentially bioactive natural product. The successful total synthesis of this compound will undoubtedly be a significant achievement in the field of alkaloid synthesis.

References

Methodological & Application

Application Notes and Protocols for Investigating the Mechanism of Action of Goniothalamus-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed mechanism of action studies specifically for Griffithazanone A are not available in the public domain. This compound is a natural product identified in Goniothalamus griffithii, Goniothalamus amuyon, and Goniothalamus laoticus. This document provides a detailed overview of the established mechanism of action for another prominent bioactive compound, Goniothalamin (GTN), isolated from the same plant species. The protocols and pathways described herein for GTN can serve as a foundational guide for researchers and drug development professionals to investigate the potential biological activities of this compound and other related compounds from Goniothalamus species.

Introduction

The genus Goniothalamus is a rich source of bioactive secondary metabolites, including styryl-lactones and acetogenins, which have demonstrated significant cytotoxic and anti-cancer properties.[1][2][3] Among these, Goniothalamin (GTN) is a well-studied styryl-lactone that has been shown to induce programmed cell death in a variety of cancer cell lines.[2][4] This document details the known mechanism of action of GTN, providing quantitative data on its cytotoxic effects and comprehensive protocols for key experimental assays. These methodologies can be adapted for the study of this compound and other novel compounds.

Quantitative Data Presentation: Cytotoxicity of Goniothalamin (GTN)

The cytotoxic activity of Goniothalamin (GTN) has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer7.33[4]
HeLaCervical Cancer14.8[4]
HepG2Liver Cancer37.1[4]
NIH3T3Normal Murine Fibroblast65.4[4]
Colo 205Colon Adenocarcinoma9.86 ± 0.38[4]
SW480Colon Adenocarcinoma22.00 ± 4.40[4]
LoVoColon Adenocarcinoma65.25 ± 1.85[4]
H400Oral Squamous Cell CarcinomaNot specified[4]
KBHuman Epidermoid Carcinoma0.4 - 22.7 µg/mL[5][6]
BC1Breast Cancer0.4 - 22.7 µg/mL[5][6]
NCI-H187Lung Cancer0.4 - 22.7 µg/mL[5][6]
ASKRat Glioma10.28[7]
HT-29Human Colorectal Adenocarcinoma3.30 - 64.6[7]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, cell line sensitivity, and the specific GTN isolate used.

Signaling Pathways Implicated in Goniothalamin (GTN)-Induced Cell Death

Goniothalamin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also exhibits the potential to induce other forms of programmed cell death, such as necroptosis and anoikis.

Apoptosis Induction Pathway

GTN's primary mechanism of action is the induction of apoptosis. This process involves the activation of a cascade of caspases, regulation of the Bcl-2 family of proteins, and cell cycle arrest.

GTN_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_other Other Effects GTN Goniothalamin (GTN) DeathReceptor Death Receptor GTN->DeathReceptor Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation GTN->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation GTN->Bax NFkB NF-κB Translocation Inhibition GTN->NFkB CellCycle Cell Cycle Arrest (S Phase) GTN->CellCycle Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3/7 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Goniothalamin (GTN) induced apoptosis signaling pathway.

Necroptosis and Anoikis

In some cancer cell models, particularly invasive breast cancer cells, GTN has been found to induce necroptosis, a form of programmed necrosis, and anoikis, a type of cell death that occurs when cells detach from the extracellular matrix.[8]

GTN_Necroptosis_Anoikis cluster_necroptosis Necroptosis cluster_anoikis Anoikis cluster_survival Survival Pathway Inhibition GTN Goniothalamin (GTN) RIP1 RIP1 GTN->RIP1 CellDetachment Cell Detachment from ECM GTN->CellDetachment Induces ERKAkt ERK/Akt Pathway Inhibition GTN->ERKAkt RIP3_independent RIP3-independent Mechanism RIP1->RIP3_independent Necroptosis Necroptosis RIP3_independent->Necroptosis Anoikis Anoikis CellDetachment->Anoikis

Caption: GTN-induced necroptosis and anoikis pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of Goniothalamin. These can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Goniothalamin or this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compound and vehicle control incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

AnnexinV_PI_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Principle: This assay utilizes specific substrates for caspases (e.g., DEVD for caspase-3) that are conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular contents.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.

  • Incubation: Incubate at 37°C to allow for the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, the extensive research on Goniothalamin provides a valuable framework for initiating such studies. The cytotoxic and pro-apoptotic effects of GTN, mediated through well-defined signaling pathways, suggest that this compound, as a constituent of the same plant species, may possess similar biological activities. The protocols and data presented here offer a robust starting point for researchers to explore the therapeutic potential of this and other novel natural products. Further investigation is warranted to elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

Application Notes and Protocols for In Vitro Testing of Griffithazanone A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griffithazanone A is a novel small molecule with therapeutic potential. To characterize its biological activity and mechanism of action, a series of robust in vitro assays are essential. These assays provide quantitative data on the compound's potency, selectivity, and cellular effects, which are critical for its preclinical development. This document outlines detailed protocols for enzymatic, cell-based, and binding assays to comprehensively evaluate the in vitro activity of this compound, with a focus on its potential as a kinase inhibitor.

Enzymatic Assays: Determining Direct Target Inhibition

Application Note:

Enzymatic assays are fundamental for determining the direct inhibitory effect of a compound on its purified target enzyme.[1][2] For this compound, a series of kinase activity assays can be performed to determine its potency (IC50) and selectivity against a panel of kinases. This is crucial for identifying the primary target and assessing potential off-target effects.[2] The data generated from these assays will guide the optimization of the compound's structure-activity relationship (SAR).

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a generic method for measuring the inhibition of a specific kinase by this compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase substrate (e.g., a generic peptide substrate)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, flat-bottom 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (as a control).

  • Add 10 µL of the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • After incubation, add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
JAK1150
JAK2 15
JAK3250
TYK2180
SRC>10,000
LCK>10,000
EGFR>10,000
VEGFR2>10,000

Visualization: Enzymatic Assay Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare this compound Serial Dilutions Add_Compound Add Compound to 96-well Plate Compound_Dilution->Add_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Add_Kinase_Substrate Add Kinase and Substrate Mixture Reagent_Prep->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at RT for 1 hour Add_ATP->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a luminescent-based kinase inhibition assay.

Cell-Based Assays: Assessing Cellular Activity and Signaling Pathways

Application Note:

Cell-based assays are crucial for confirming that a compound's enzymatic activity translates into a functional effect within a cellular context.[3][4][5] For a kinase inhibitor like this compound, a key cell-based assay is to measure the inhibition of phosphorylation of a downstream target in a relevant signaling pathway.[6] For a JAK2 inhibitor, this would typically involve measuring the phosphorylation of STAT proteins.[6] These assays provide a more physiologically relevant measure of a compound's potency and can help to understand its mechanism of action.[4]

Experimental Protocol: In-Cell Western™ Assay for STAT3 Phosphorylation

This protocol describes a method to quantify the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a human cell line.

Materials:

  • Human cell line expressing the target kinase (e.g., HEL cells with constitutively active JAK2, or a cytokine-responsive cell line like TF-1).

  • Cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • Cytokine for stimulation (e.g., Erythropoietin (EPO) or Interleukin-6 (IL-6)), if needed.

  • Fixation and permeabilization reagents (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., Odyssey® Blocking Buffer).

  • Primary antibodies: Rabbit anti-phospho-STAT3 (pY705) and Mouse anti-total-STAT3.

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

  • 96-well clear-bottom black plates.

  • Infrared imaging system (e.g., LI-COR Odyssey®).

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • If using a cytokine-responsive cell line, serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes (skip this step for cells with a constitutively active pathway).

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Block the wells with blocking buffer for 1.5 hours.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the plate three times with PBS containing 0.1% Tween-20.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the plate three times.

  • Scan the plate using an infrared imaging system to detect the signals for phospho-STAT3 and total-STAT3.

  • Quantify the fluorescence intensity and normalize the phospho-STAT3 signal to the total-STAT3 signal.

  • Determine the IC50 value for the inhibition of STAT3 phosphorylation.

Data Presentation: Inhibition of STAT3 Phosphorylation by this compound

This compound (nM)Phospho-STAT3 Signal (Normalized)% Inhibition
0 (Control)1.000
10.955
100.7822
50 0.52 48
1000.3565
5000.1288
10000.0595

Cellular IC50 for pSTAT3 inhibition = 52 nM

Visualization: Cell-Based Assay Workflow

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with Cytokine Pretreat->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Labeled Secondary Antibodies Primary_Ab->Secondary_Ab Scan_Plate Scan Plate with Infrared Imager Secondary_Ab->Scan_Plate Quantify Quantify Signal Intensity Scan_Plate->Quantify Analyze Normalize and Calculate IC50 Quantify->Analyze

Caption: Workflow for an In-Cell Western™ assay.

Visualization: Hypothetical JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Gene_Expression Target Gene Expression Dimer->Gene_Expression Translocates & Activates GriffithazanoneA This compound GriffithazanoneA->JAK2 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Inhibition of the JAK/STAT pathway by this compound.

Binding Assays: Confirming Direct Target Engagement

Application Note:

Binding assays are employed to confirm the direct physical interaction between a compound and its target protein.[7][8] These assays can determine the binding affinity (Kd or Ki) and provide insights into the binding kinetics.[7] A competitive binding assay, for example, can measure the ability of this compound to displace a known ligand from the kinase's ATP binding site, thereby confirming its mechanism of action.[9][10]

Experimental Protocol: Competitive Binding Assay

This protocol describes a generic competitive binding assay using a fluorescently labeled tracer that binds to the ATP pocket of the target kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK2).

  • Fluorescently labeled tracer (a ligand known to bind the kinase's ATP site).

  • This compound (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well low-volume black plates.

  • Plate reader capable of measuring fluorescence polarization or TR-FRET.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound or DMSO.

  • Add 5 µL of the purified kinase to each well.

  • Add 5 µL of the fluorescent tracer to all wells.

  • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measure the fluorescence polarization or TR-FRET signal using a plate reader. A decrease in signal indicates displacement of the tracer by this compound.

  • Calculate the percent inhibition of tracer binding for each concentration of this compound.

  • Determine the IC50 and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity of this compound for JAK2

This compound (nM)Fluorescence Signal% Inhibition of Binding
0 (Control)250 mP0
1245 mP5
10200 mP50
50150 mP100
100120 mP130
500105 mP145
1000100 mP150

Binding IC50 = 12 nM Calculated Ki = 8 nM

Visualization: Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare this compound Serial Dilutions Add_Compound Add Compound to 384-well Plate Compound_Dilution->Add_Compound Reagent_Prep Prepare Kinase and Fluorescent Tracer Add_Kinase Add Purified Kinase Reagent_Prep->Add_Kinase Add_Tracer Add Fluorescent Tracer Add_Kinase->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Measure_Signal Measure Fluorescence Signal (FP/TR-FRET) Incubate->Measure_Signal Data_Analysis Calculate % Inhibition and Ki Measure_Signal->Data_Analysis

References

Application Notes & Protocols for Evaluating Griffithazanone A Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical Evaluation of Griffithazanone A, a Putative Griffithsin-Derivative Antiviral Agent

Application Note: Introduction & Rationale

This compound is hypothesized to be a derivative of Griffithsin (GRFT), a potent, broad-spectrum antiviral lectin originally isolated from the red alga Griffithsia sp. Griffithsin exerts its antiviral effect by binding with high affinity to the high-mannose oligosaccharides present on the surface glycoproteins of various enveloped viruses, including HIV (gp120), SARS-CoV, and HCV. This binding action sterically hinders the viral entry process.

The "azanone" moiety suggests a chemical modification aimed at enhancing the therapeutic properties of the parent compound, potentially improving its pharmacokinetic profile, stability, or potency. These application notes provide a framework for the preclinical evaluation of this compound's efficacy and safety, primarily focusing on its potential as an anti-HIV agent using established animal models.

The selection of an appropriate animal model is critical for obtaining clinically relevant data. For HIV research, where standard animal models are not susceptible to infection, humanized mice (mice engrafted with human hematopoietic stem cells or tissues) are the gold standard for initial in vivo efficacy testing. Non-human primates (NHPs) are typically used for later-stage preclinical validation due to their closer phylogenetic relationship to humans.

Key Experimental Protocols

Protocol: Pharmacokinetic (PK) and Bio-distribution Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound (clinical grade)

  • 6-8 week old C57BL/6 mice (n=18)

  • Vehicle solution (e.g., sterile PBS)

  • Blood collection supplies (EDTA-coated tubes)

  • LC-MS/MS system for quantification

Methodology:

  • Acclimatization: Acclimate mice for at least 7 days under standard laboratory conditions.

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) to the cohort. A common route for lectins like Griffithsin is subcutaneous (S.C.) or intravenous (I.V.).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h). Collect 3 mice per time point.

  • Plasma Preparation: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Quantification: Analyze the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol: Efficacy Evaluation in a Humanized Mouse HIV Prophylaxis Model

Objective: To assess the efficacy of this compound in preventing HIV-1 infection in vivo.

Animal Model: Humanized BLT (Bone Marrow/Liver/Thymus) mice, which possess a functional human immune system.

Materials:

  • This compound

  • 12-16 week old humanized BLT mice (n=16)

  • HIV-1 infectious molecular clone (e.g., HIV-1 BaL)

  • ELISA kits for p24 antigen detection

  • Flow cytometer and antibodies for human CD4+ T cell quantification

Methodology:

  • Group Allocation: Randomly assign mice into two groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: this compound

  • Prophylactic Dosing: Administer this compound (e.g., 2 mg/kg, S.C.) or vehicle to the respective groups 24 hours and 2 hours prior to viral challenge.

  • Viral Challenge: Infect all mice with a standardized dose of HIV-1 (e.g., 1x10^5 TCIU) via intravaginal or intrarectal route.

  • Post-Challenge Monitoring:

    • Viral Load: Collect blood weekly and quantify plasma HIV-1 RNA levels using qRT-PCR.

    • CD4+ T Cells: Perform flow cytometry on peripheral blood every two weeks to monitor the percentage and absolute count of human CD4+ T cells.

  • Endpoint: The primary endpoint is the prevention of infection, determined by undetectable plasma viral load over a period of 4-6 weeks post-challenge. A secondary endpoint is the preservation of CD4+ T cell counts in the treated group compared to the control group.

  • Statistical Analysis: Compare the infection rates between the two groups using Fisher's exact test. Compare viral loads and CD4+ T cell counts using a Mann-Whitney U test.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables represent hypothetical data from the described experiments to illustrate expected outcomes.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Unit Value (Mean ± SD)
Route of Administration - Subcutaneous (S.C.)
Dose mg/kg 5
Cmax (Max Concentration) µg/mL 15.2 ± 2.1
Tmax (Time to Cmax) hours 4.0 ± 0.5
AUC (0-24h) µg·h/mL 125.6 ± 18.3

| (Half-life) | hours | 8.5 ± 1.2 |

Table 2: Efficacy of this compound in HIV-1 Prophylaxis in Humanized Mice

Group Treatment Dose (mg/kg) N Infection Rate (%) Mean Viral Load (Week 4) Mean CD4+ T Cell Count (Week 4)
1 Vehicle Control - 8 100% (8/8) 5.2x10^4 copies/mL 150 cells/µL
2 This compound 2 8 12.5% (1/8) Undetectable* 550 cells/µL

| In 7 out of 8 mice. | | | | | | |

Visualizations: Diagrams and Workflows

G cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+ T Cell) V HIV-1 GP120 gp120 Glycoprotein (High-Mannose) CD4 CD4 Receptor GP120->CD4 Viral Entry (Blocked) Host Host Cell GA This compound GA->GP120 Binds to Mannose

Caption: Mechanism of Action for this compound blocking HIV-1 entry.

workflow start Start: Acclimatize Humanized Mice (7 days) groups Randomize into Groups (Vehicle vs. Treatment) start->groups dosing Administer Prophylactic Dose (e.g., T=-24h and T=-2h) groups->dosing challenge Intravaginal/Intrarectal HIV-1 Challenge dosing->challenge monitoring Weekly/Bi-weekly Monitoring: - Plasma Viral Load (qRT-PCR) - CD4+ T Cell Counts (Flow Cytometry) challenge->monitoring endpoint Endpoint Analysis (Week 4-6) - Infection Rate - Statistical Comparison monitoring->endpoint end End of Study endpoint->end

Caption: Experimental workflow for the HIV-1 prophylaxis efficacy study.

G start Start: Need for In Vivo Antiviral Efficacy Data q1 Initial Efficacy & Safety Screening? start->q1 hu_mice Humanized Mouse Model (e.g., BLT Mice) q1->hu_mice Yes nhp Non-Human Primate Model (e.g., Macaques) q1->nhp No (Advanced Preclinical) hu_mice_pros Pros: - Lower Cost - Higher Throughput - Established HIV Model hu_mice->hu_mice_pros nhp_pros Pros: - Closer to Humans - Complex Immune Responses - Required for IND nhp->nhp_pros

Caption: Logical relationship for selecting an appropriate animal model.

Griffithsin: Application Notes and Protocols for a Potential Therapeutic Agent Against HIV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Griffithsin (GRFT) is a lectin isolated from the red algae Griffithsia sp. that has demonstrated potent broad-spectrum antiviral activity against numerous enveloped viruses.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the potential of Griffithsin as a therapeutic agent for Human Immunodeficiency Virus (HIV) infection. Griffithsin's primary mechanism of action involves binding to high-mannose oligosaccharides on the viral envelope glycoprotein (B1211001) gp120, which inhibits viral entry into host cells.[1][3] It has shown efficacy against both T cell-tropic and macrophage-tropic HIV strains and can prevent cell-to-cell fusion.[3]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy and in vivo safety of Griffithsin.

Table 1: In Vitro Efficacy of Griffithsin against HIV-1

Virus Strain/Assay TypeTarget CellsEC₅₀Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
HIV-1 (Clade A, B, C)TZM-bl cellspicomolar to low nanomolar range>10 µM>1000[3]
HIV-1 (primary isolates)Peripheral Blood Mononuclear Cells (PBMCs)picomolar rangeNot specifiedNot specified[3]
HIV-1 enveloped pseudovirusCell-based neutralization assayNot specifiedNot specifiedNot specified[4]

EC₅₀ (50% effective concentration) represents the concentration of Griffithsin required to inhibit 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index indicates the therapeutic window of the compound.

Table 2: In Vivo Toxicity of Griffithsin in Rodent Models

Animal ModelDosing RegimenObserved EffectsReference
MiceSingle and repeated daily subcutaneous dosesMinimal toxicity[4]
Guinea PigsSubcutaneous injectionsWell-tolerated, accumulation to therapeutic concentrations[2]

Experimental Protocols

Recombinant Production of Griffithsin in E. coli

This protocol describes the expression and purification of recombinant Griffithsin (rGRFT) from Escherichia coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the Griffithsin gene

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Lysozyme (B549824)

  • DNase I

  • Affinity chromatography column (e.g., mannose-agarose)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 500 mM mannose)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Transform the E. coli expression strain with the Griffithsin expression vector.

  • Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a mannose-agarose affinity column pre-equilibrated with lysis buffer.

  • Wash the column with lysis buffer to remove unbound proteins.

  • Elute the bound Griffithsin with elution buffer.

  • Dialyze the eluted fractions against PBS to remove mannose.

  • Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

In Vitro HIV-1 Neutralization Assay (TZM-bl Assay)

This protocol outlines a common method to assess the anti-HIV-1 activity of Griffithsin using TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (of known infectivity)

  • Griffithsin (at various concentrations)

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of Griffithsin.

  • Pre-incubate the HIV-1 virus stock with the different concentrations of Griffithsin for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-Griffithsin mixture.

  • Incubate for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each Griffithsin concentration relative to the virus-only control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the Griffithsin concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which Griffithsin inhibits HIV-1 entry into a host cell.

HIV_Inhibition_by_Griffithsin Binding of Griffithsin to gp120 glycans blocks the interaction of HIV-1 with the host cell CD4 receptor, preventing viral entry. HIV-1 HIV-1 gp120 gp120 (High-mannose glycans) HIV-1->gp120 displays CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 conformational change leads to co-receptor binding Griffithsin Griffithsin Griffithsin->gp120

Caption: Mechanism of Griffithsin-mediated HIV-1 entry inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the antiviral potential of Griffithsin.

Antiviral_Evaluation_Workflow A generalized workflow for the preclinical evaluation of Griffithsin as an anti-HIV therapeutic. cluster_production Production cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Production Recombinant Griffithsin Production (e.g., E. coli expression) Purification Purification (e.g., Affinity Chromatography) Production->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC Neutralization HIV-1 Neutralization Assay (e.g., TZM-bl assay) QC->Neutralization Proceed if pure Cytotoxicity Cytotoxicity Assay Neutralization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Binding Assays) Cytotoxicity->Mechanism Toxicity Toxicity Studies (Rodent Models) Mechanism->Toxicity Proceed if potent and non-toxic PK Pharmacokinetic Studies Toxicity->PK Efficacy Efficacy Studies (Animal Models of HIV) PK->Efficacy

Caption: Preclinical evaluation workflow for Griffithsin.

References

Using Griffithazanone A as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Griffithazanone A as a Chemical Probe for PIM1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural product isolated from plants of the Goniothalamus genus. Recent studies have identified this compound as a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a serine/threonine kinase implicated in various carcinogenic processes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate PIM1 kinase function and its role in cellular signaling pathways, particularly in the context of non-small cell lung cancer (NSCLC).

Target Protein: PIM1 Kinase

PIM1 is a key regulator of cell survival, proliferation, and apoptosis.[1] Its overexpression is associated with the progression of several cancers, including NSCLC. By targeting PIM1, this compound offers a valuable tool to dissect the molecular mechanisms governed by this kinase and to explore its potential as a therapeutic target.

Applications

  • Probing PIM1 Kinase Activity: this compound can be employed in various cell-based assays to investigate the functional consequences of PIM1 inhibition.

  • Investigating Downstream Signaling: This chemical probe is suitable for elucidating the role of PIM1 in regulating downstream signaling cascades, such as the ASK1/JNK/p38 and BAD/Bcl-2 pathways.[1]

  • Synergistic Drug Studies: this compound can be used in combination with other therapeutic agents, such as EGFR inhibitors (e.g., gefitinib (B1684475) and osimertinib), to explore synergistic effects and mechanisms of drug resistance.[1]

  • Target Validation Studies: The specific interaction between this compound and PIM1 allows for robust target validation experiments in relevant biological systems.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against NSCLC cells.

ParameterCell LineValueReference
IC50 A5496.775 μM[1]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound as a PIM1 kinase inhibitor.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • A549 non-small cell lung cancer cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 μL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 10 μL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to PIM1 kinase in a cellular context.

Materials:

  • A549 cells

  • This compound

  • PBS

  • Protease inhibitor cocktail

  • Equipment for freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath)

  • Western blot apparatus and reagents

  • Anti-PIM1 antibody

  • Anti-GAPDH antibody (loading control)

Procedure:

  • Culture A549 cells to confluency.

  • Treat one group of cells with this compound at a desired concentration and another group with vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS containing a protease inhibitor cocktail.

  • Resuspend the cells in PBS and divide the cell suspension into aliquots.

  • Heat the aliquots at different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three rapid freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatants containing the soluble proteins.

  • Analyze the protein concentration and perform Western blotting using anti-PIM1 and anti-GAPDH antibodies.

  • The binding of this compound to PIM1 will increase its thermal stability, resulting in more soluble PIM1 protein at higher temperatures compared to the vehicle-treated control.

Visualizations

Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow.

G This compound Signaling Pathway cluster_0 Griffithazanone_A This compound PIM1 PIM1 Kinase Griffithazanone_A->PIM1 Inhibits ASK1 ASK1 PIM1->ASK1 Regulates BAD BAD PIM1->BAD Inhibits Cell_Proliferation Cell Proliferation & Survival PIM1->Cell_Proliferation JNK_p38 JNK/p38 ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Bcl2 Bcl-2 BAD->Bcl2 Bcl2->Apoptosis

Caption: Signaling pathway of this compound targeting PIM1 kinase.

G cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., A549) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Target_Engagement Target Engagement (CETSA) Treatment->Target_Engagement Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Target_Engagement->Data_Analysis

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols: Cell-Based Assays Involving Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffithazanone A is a naturally occurring 1-azaanthraquinone compound isolated from plants of the Goniothalamus genus, including Goniothalamus yunnanensis and Goniothalamus laoticus.[1][2] Recent studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest for cancer research and drug development. These application notes provide an overview of the biological activity of this compound and detailed protocols for relevant cell-based assays to investigate its mechanism of action.

Biological Activity and Mechanism of Action

This compound has shown significant cytotoxic effects across multiple cancer cell lines.[1][3][4] Its primary mechanism of action in non-small cell lung cancer (NSCLC) has been identified as the targeting of PIM1 kinase.[5][6] By inhibiting PIM1, this compound can suppress cell proliferation, migration, and colony formation.[6] Furthermore, it has been shown to induce apoptosis and the generation of reactive oxygen species (ROS) in A549 lung cancer cells.[3] A noteworthy application of this compound is its ability to act as a sensitizer (B1316253) to epidermal growth factor receptor (EGFR)-targeted drugs, such as gefitinib (B1684475) and osimertinib, potentially reversing drug resistance in NSCLC.[5][7]

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC₅₀ ValueReference
HCT-116Human Colorectal Cancer2.39 µM[4]
A549Non-Small Cell Lung Cancer6.775 µM[3]
KBHuman Oral CancerNot explicitly stated for this compound, but a co-isolated compound showed an IC₅₀ of 0.68 µg/ml.[1][3]
HeLaHuman Cervical CancerNot explicitly stated for this compound, but a co-isolated compound showed an IC₅₀ of 0.50 µg/ml.[1][3]

Signaling Pathway of this compound in NSCLC

The diagram below illustrates the proposed signaling pathway for this compound in non-small cell lung cancer cells.

GriffithazanoneA_Pathway Proposed Signaling Pathway of this compound in NSCLC GA This compound PIM1 PIM1 Kinase GA->PIM1 inhibits Apoptosis Apoptosis GA->Apoptosis induces ROS ROS Generation GA->ROS induces EGFR_Sensitization Sensitization to EGFR inhibitors GA->EGFR_Sensitization leads to Proliferation Cell Proliferation PIM1->Proliferation promotes Migration Cell Migration PIM1->Migration promotes EGFR_Resistance EGFR Drug Resistance PIM1->EGFR_Resistance contributes to

Caption: Proposed mechanism of this compound in NSCLC.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of A549 cells.[6]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) and incubate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow MTT Assay Workflow Start Seed A549 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Measure absorbance at 490 nm Add_DMSO->Read_Absorbance End Calculate cell viability Read_Absorbance->End

Caption: Workflow for the MTT cell proliferation assay.

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.[6]

Materials:

  • A549 cells

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed A549 cells in 6-well plates and grow them to confluence.

  • Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing a non-toxic concentration of this compound (e.g., 2 µM).

  • Capture images of the wound at 0, 12, and 24 hours.

  • Measure the width of the wound at different time points and calculate the migration rate.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells.[6]

Materials:

  • A549 cells

  • 6-well plates

  • Crystal violet solution

Procedure:

  • Seed a low number of A549 cells (e.g., 500 cells/well) in 6-well plates.

  • Treat the cells with this compound (e.g., 2 µM) and incubate for 10-14 days, changing the medium every 3 days.

  • After colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

  • Count the number of colonies (typically containing >50 cells).

Western Blot Analysis for PIM1 Expression

This protocol is for detecting the expression level of PIM1 protein in response to this compound treatment.[6]

Materials:

  • A549 cells

  • RIPA lysis buffer

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PIM1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat A549 cells with this compound for a specified time.

  • Lyse the cells with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-PIM1 antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Western_Blot_Workflow Western Blot Workflow for PIM1 Start Cell Treatment & Lysis Quantification Protein Quantification (BCA) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-PIM1) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Analysis of PIM1 Expression Detection->End

Caption: Workflow for Western Blot analysis of PIM1.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, particularly in non-small cell lung cancer. The provided protocols offer a foundational framework for researchers to investigate its biological activities and further elucidate its therapeutic potential. The ability of this compound to target PIM1 and sensitize cancer cells to existing therapies warrants further exploration in preclinical and clinical settings.

References

Application Notes & Protocols for the Quantification of Griffithazanone A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To date, a specific, validated analytical method for the quantification of Griffithazanone A in biological matrices is not described in the public scientific literature. This document provides a comprehensive, representative application note and protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel small molecule, using "this compound" as a representative analyte in human plasma. This guide is intended for researchers, scientists, and drug development professionals and is based on established principles of bioanalytical method validation.[1][2][3]

Application Note

Principle

This method employs protein precipitation for the extraction of this compound and a suitable internal standard (IS) from human plasma.[4][5] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Instrumentation and Reagents

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human Plasma (K2EDTA), this compound reference standard, and a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

Chromatographic and Mass Spectrometric Conditions (Hypothetical)

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z (To be determined during method development)
MRM Transition (Internal Standard) Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z (To be determined during method development)

Experimental Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in a suitable solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

2. Sample Extraction Protocol (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. Bioanalytical Method Validation Protocol

Perform the following validation experiments in accordance with regulatory guidelines.[1][2]

  • Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and Range: Analyze calibration curves on three separate days to determine the linear range, correlation coefficient (r²), and weighting factor.

  • Accuracy and Precision: Analyze six replicates of LLOQ, LQC, MQC, and HQC samples on three separate days to determine the intra- and inter-day accuracy (% bias) and precision (% CV).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

  • Recovery: Compare the peak areas of the analyte from pre-extraction spiked samples to those from post-extraction spiked samples to determine the extraction efficiency.

  • Stability: Assess the stability of this compound in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 4 hours).

    • Long-Term Stability: At -80 °C for an extended period (e.g., 30 days).

    • Post-Preparative Stability: In the autosampler for a specified period (e.g., 24 hours).

Data Presentation (Hypothetical Data)

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear
Weighting Factor1/x²
Correlation Coefficient (r²)> 0.995

Table 2: Intra- and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
LQC3≤ 15%± 15%≤ 15%± 15%
MQC100≤ 15%± 15%≤ 15%± 15%
HQC800≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC92.595.8
HQC94.197.2

Table 4: Stability Data Summary

Stability TestConditionsStability (% of Nominal)
Freeze-Thaw3 cycles at -80°C to room temp.95% - 105%
Short-Term (Bench-top)4 hours at room temperature97% - 103%
Long-Term30 days at -80°C96% - 104%
Post-Preparative24 hours in autosampler at 4°C98% - 102%

Visualizations

Caption: Workflow for the extraction and analysis of this compound from plasma.

G cluster_specificity Specificity & Selectivity cluster_performance Method Performance cluster_matrix Matrix & Recovery cluster_stability Analyte Stability start Method Validation Start selectivity Analyze Blank Matrix from 6 Sources start->selectivity linearity Linearity & Range (3 Calibration Curves) start->linearity matrix_effect Matrix Effect (Post-extraction Spike) start->matrix_effect ft_stability Freeze-Thaw start->ft_stability end_node Validated Method selectivity->end_node accuracy_precision Accuracy & Precision (Intra- & Inter-day) linearity->accuracy_precision lloq LLOQ Determination accuracy_precision->lloq lloq->end_node recovery Extraction Recovery (Pre-extraction Spike) matrix_effect->recovery recovery->end_node st_stability Short-Term (Bench-top) ft_stability->st_stability lt_stability Long-Term (Freezer) st_stability->lt_stability pp_stability Post-Preparative lt_stability->pp_stability pp_stability->end_node

Caption: Logical workflow for bioanalytical method validation.

References

Application Notes and Protocols for the Synthesis of Griffithazanone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Griffithazanone A, a naturally occurring aza-anthraquinone alkaloid. The described methodology, based on the first total synthesis by the Rainier group, can serve as a foundational protocol for the synthesis of various this compound derivatives. The key transformation involves a 6π-photoelectrocyclization of an acrylamide (B121943) naphthoquinone.

Overview of the Synthetic Strategy

The synthesis of this compound proceeds through a multi-step sequence, culminating in a light-mediated electrocyclization to form the core aza-anthraquinone structure. The general workflow involves the preparation of a key acrylamide naphthoquinone intermediate followed by the crucial photochemical cyclization. This approach is amenable to the synthesis of derivatives by modifying the starting materials.

Synthesis_Workflow A 1,4-Dimethoxynaphthalene (B104105) B 2-Amino-1,4-dimethoxynaphthalene A->B Nitration then Reduction C Acrylamide Intermediate B->C Amide Coupling D Acrylamide Naphthoquinone C->D Oxidation E This compound D->E 6π-Photoelectrocyclization

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the reported total synthesis of this compound.[1][2] Researchers should adapt these procedures as necessary for the synthesis of specific derivatives.

Protocol 1: Synthesis of 2-Amino-1,4-dimethoxynaphthalene

This protocol describes the preparation of the key amine intermediate from 1,4-dimethoxynaphthalene.

Materials:

Procedure:

  • Nitration: Dissolve 1,4-dimethoxynaphthalene in acetic anhydride at 0 °C. Add a solution of nitric acid in acetic anhydride dropwise while maintaining the temperature at 0 °C. Stir for 1-2 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-nitro-1,4-dimethoxynaphthalene.

  • Reduction: Dissolve the nitro-intermediate in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-1,4-dimethoxynaphthalene.

Protocol 2: Synthesis of the Acrylamide Naphthoquinone Precursor

This protocol details the coupling of the amine intermediate with an appropriate acid chloride and subsequent oxidation to the naphthoquinone.

Materials:

  • 2-Amino-1,4-dimethoxynaphthalene

  • (E)-2-Methyl-2-butenoyl chloride (or other desired acyl chloride for derivatives)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

Procedure:

  • Amide Coupling: Dissolve 2-amino-1,4-dimethoxynaphthalene in DCM and cool to 0 °C.

  • Add pyridine followed by the dropwise addition of the desired acyl chloride (e.g., (E)-2-methyl-2-butenoyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the acrylamide intermediate.

  • Oxidation: Dissolve the acrylamide intermediate in acetonitrile/water.

  • Add a solution of CAN in water dropwise at room temperature.

  • Stir for 30 minutes, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the acrylamide naphthoquinone.

Protocol 3: 6π-Photoelectrocyclization to this compound

This is the key step to form the aza-anthraquinone core of this compound.

Materials:

  • Acrylamide Naphthoquinone precursor

  • Anhydrous, degassed solvent (e.g., Benzene or Toluene)

  • High-pressure mercury lamp or other suitable photochemical reactor

Procedure:

  • Dissolve the acrylamide naphthoquinone precursor in the anhydrous, degassed solvent in a quartz reaction vessel.

  • De-gas the solution thoroughly by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

The following table summarizes key data for this compound as reported in the literature.[3] Similar characterization would be required for any synthesized derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
This compoundC₁₄H₁₁NO₄257.24208-210¹H NMR signals for four coupled aromatic protons and characteristic signals for the dihydroxy-methyl substituted ring.

Signaling Pathways and Biological Activity

This compound is an aza-oxo-aporphine alkaloid.[4] While the specific signaling pathways modulated by this compound are not extensively detailed in the initial isolation and synthesis literature, related aporphine (B1220529) and oxoaporphine alkaloids have been shown to exhibit a range of biological activities, including anticancer effects.[5] The proposed mechanism for some oxoaporphines involves the inhibition of topoisomerase.[5] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

Biological_Activity cluster_0 Potential Biological Effects of Aporphine Alkaloids A This compound / Derivatives B Interaction with Cellular Targets A->B C Topoisomerase Inhibition B->C D DNA Intercalation B->D E Anticancer Activity C->E D->E

Caption: Potential mechanisms of action for aporphine alkaloids.

Conclusion

The synthetic route to this compound, centered around a key photoelectrocyclization reaction, provides a robust platform for the generation of novel derivatives. By varying the acyl chloride used in the amide coupling step, a diverse library of analogues can be synthesized. These application notes offer a detailed starting point for researchers interested in exploring the chemical space and therapeutic potential of this class of aza-anthraquinone alkaloids. Careful monitoring of each reaction and thorough characterization of all intermediates and final products are essential for successful synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

The following document provides a structured approach for the high-throughput screening (HTS) of a hypothetical novel compound, "Griffithazanone A." As extensive searches of scientific and patent literature have yielded no specific information for a compound of this name, this document will serve as a template. To utilize this framework, users must substitute the placeholder information with actual experimental data and mechanistic details specific to this compound.

Introduction to this compound (Placeholder Information)

This compound is a novel small molecule with potential therapeutic applications. Its mechanism of action is currently under investigation, but preliminary data suggests it may modulate a key cellular signaling pathway implicated in [Specify Disease Area, e.g., oncology, immunology, neuroscience]. High-throughput screening is essential to characterize its bioactivity, identify potential drug targets, and discover starting points for lead optimization.

Postulated Mechanism of Action (Placeholder)

It is hypothesized that this compound exerts its biological effects by inhibiting the activity of a critical enzyme, [Placeholder: e.g., a specific kinase, protease, or other enzyme ], or by disrupting a protein-protein interaction central to a disease-relevant signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Survival) Nucleus->Response GriffithazanoneA This compound GriffithazanoneA->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation: Quantitative Analysis

Effective high-throughput screening requires robust and quantitative assays to determine the potency and efficacy of a test compound. The primary metrics used are the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors and the half-maximal effective concentration (EC50) for agonists/activators.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTarget/PathwayCell Line/SystemReadoutIC50/EC50 (µM)
BiochemicalRecombinant Kinase BCell-FreeATP Consumption0.15
Cell-BasedKinase B ActivityHEK293Phospho-Substrate0.78
Cell ViabilityProliferationA549ATP Content5.2
Reporter GeneTF ActivityHeLaLuciferase1.1

Experimental Protocols

The following are generalized protocols for primary and secondary assays in a high-throughput screening campaign for a hypothetical inhibitor like this compound.

Primary High-Throughput Screen: Biochemical Assay

This protocol is designed to identify direct inhibitors of a target enzyme in a purified system.

Objective: To identify compounds that directly inhibit the activity of [Placeholder: e.g., Kinase B ].

Materials:

  • 384-well microplates

  • Recombinant [Placeholder: e.g., Kinase B ] enzyme

  • Enzyme substrate

  • ATP

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • This compound and compound library

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

Protocol:

  • Prepare serial dilutions of this compound and library compounds in DMSO.

  • Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. Dispense DMSO for negative controls and a known inhibitor for positive controls.

  • Add 10 µL of enzyme solution (in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of a substrate/ATP mixture to each well.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and measure the signal by adding 20 µL of the kinase detection reagent.

  • Incubate for 30-60 minutes as per the manufacturer's instructions.

  • Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_readout Detection Compound 1. Compound Plating (50 nL) Enzyme 2. Add Enzyme (10 µL) Compound->Enzyme Incubate1 3. Incubate (15 min) Enzyme->Incubate1 Substrate 4. Add Substrate/ATP (10 µL) Incubate1->Substrate Incubate2 5. Incubate (60 min) Substrate->Incubate2 Detection 6. Add Detection Reagent (20 µL) Incubate2->Detection Incubate3 7. Incubate (30-60 min) Detection->Incubate3 Read 8. Plate Reading Incubate3->Read

Caption: Workflow for a primary biochemical high-throughput screen.

Secondary High-Throughput Screen: Cell-Based Assay

This protocol is designed to confirm the activity of hits from the primary screen in a cellular context.

Objective: To measure the inhibition of the target pathway in a relevant cell line.

Materials:

  • 384-well clear-bottom, white-walled microplates

  • HEK293 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and confirmed hits from the primary screen

  • Stimulant (e.g., growth factor to activate the pathway)

  • Lysis buffer

  • Detection antibody (e.g., anti-phospho-substrate antibody)

  • Reporter-conjugated secondary antibody

  • Luminescent or fluorescent substrate

Protocol:

  • Seed 5,000 cells per well in 40 µL of culture medium into 384-well plates and incubate overnight.

  • Treat cells with serial dilutions of this compound or other hit compounds (10 µL of a 5x solution) for 1-2 hours.

  • Stimulate the pathway by adding 10 µL of a 6x concentration of the appropriate stimulant and incubate for 30 minutes.

  • Aspirate the medium and lyse the cells by adding 30 µL of lysis buffer.

  • Incubate for 10 minutes with gentle shaking.

  • Transfer 10 µL of lysate to an assay plate.

  • Add 10 µL of the primary antibody solution and incubate for 60 minutes.

  • Add 10 µL of the secondary antibody-reporter conjugate and incubate for 60 minutes.

  • Add 10 µL of the detection substrate and read the signal immediately on a compatible plate reader.

  • Determine the IC50 values from the dose-response curves.

Conclusion

This document outlines a template for the high-throughput screening of the hypothetical compound this compound. The provided protocols and diagrams serve as a guide for establishing a robust screening cascade. For successful implementation, all placeholder information must be replaced with validated data specific to the compound and its biological target. Careful assay development and validation are critical for the generation of reliable and actionable data in the drug discovery process.

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Griffithazanone A in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring aza-anthracenone compound isolated from plants of the Goniothalamus genus.[1][2] Like many natural products, particularly those with planar aromatic structures, this compound is expected to have low aqueous solubility, which can pose significant challenges for in vitro assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: In which solvents is this compound likely to be soluble?

While specific quantitative solubility data for this compound is limited in public literature, based on its chemical structure and the solvents used for extraction and isolation of similar compounds from Goniothalamus species, it is predicted to be soluble in organic solvents.[3][4] These include:

For in vitro experiments, DMSO is the most commonly used solvent for creating high-concentration stock solutions.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of the specific cells used in your assay.

Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?

This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to come out of solution. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem.

Troubleshooting Guide: Precipitation and Low Solubility

Issue 1: Compound Precipitation Upon Dilution

Question: I am diluting my DMSO stock of this compound into my aqueous assay buffer, and I observe immediate precipitation. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to overcome this, ranging from simple to more complex formulation approaches.

Initial Troubleshooting Steps:

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the DMSO stock into a small volume of media containing a higher percentage of serum or protein (if your assay permits), and then perform the final dilution into the assay medium.

  • Increase Final DMSO Concentration (with caution): If your cell line tolerates it, you may slightly increase the final concentration of DMSO. Always validate the solvent tolerance of your cells.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Vortexing During Dilution: Add the compound stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.

Advanced Strategies:

If the initial steps fail, more advanced formulation techniques may be necessary. The choice of method depends on the specific requirements of your in vitro system.

MethodDescriptionAdvantagesDisadvantages
Co-solvents Adding a water-miscible organic solvent in addition to DMSO. Examples include ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol.Simple to implement. Can significantly increase solubility.May have their own biological effects or toxicity. Requires careful validation.
Surfactants/Detergents Using non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 at concentrations below their critical micelle concentration (CMC).Effective at low concentrations for increasing apparent solubility.Can disrupt cell membranes at higher concentrations. May interfere with certain assays.
Cyclodextrins Encapsulating the hydrophobic compound within the hydrophobic core of cyclodextrin (B1172386) molecules (e.g., β-cyclodextrin, HP-β-CD).Forms a true solution, can improve stability. Generally low toxicity.Can be expensive. May alter the effective concentration of the compound available to interact with its target.
Protein Binding Utilizing a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer.Mimics in vivo conditions where compounds bind to plasma proteins. Can increase solubility.Only the unbound fraction of the compound is typically active. May complicate data interpretation.
Issue 2: Inconsistent Results Attributed to Poor Solubility

Question: My dose-response curves for this compound are not reproducible. Could this be a solubility issue?

Answer:

Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.

Workflow for Investigating and Resolving Inconsistent Results:

G A Inconsistent In Vitro Results B Visually Inspect for Precipitation (naked eye, microscope) A->B C Precipitation Observed B->C Yes D No Visible Precipitation B->D No E Implement Solubility Enhancement Protocol (see Table above) C->E G Perform Kinetic Solubility Assay (e.g., Nephelometry) D->G F Re-evaluate Dose-Response E->F J Consistent Results Achieved F->J H Solubility Limit Determined G->H I Adjust Experiment to Stay Below Solubility Limit H->I I->F G cluster_0 Intrinsic Apoptosis Pathway A This compound (Hypothetical) B Cellular Stress (e.g., DNA Damage) A->B C Mitochondrion B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Caspase-3 Activation (Executioner Caspase) E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

References

Technical Support Center: Stability and Degradation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of novel compounds. The following information is based on established principles of forced degradation studies and stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: My novel compound shows no degradation under any of the stress conditions I've tested. What should I do?

A1: It's possible the stress conditions are not harsh enough to induce degradation. Consider the following troubleshooting steps:

  • Increase Stressor Intensity: Gradually increase the concentration of acid, base, or oxidizing agent, the temperature, or the duration of light exposure.

  • Extend Study Duration: Some compounds are highly stable and may require longer exposure times to observe degradation.

  • Evaluate Different Stressors: Ensure you are testing a comprehensive range of conditions, including hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress.[1][2][3][4]

  • Rationale for No Degradation: If significant degradation is still not observed after applying more forceful conditions, you may need to provide a scientific rationale for the compound's high stability.[3]

Q2: I am observing too much degradation of my compound, making it difficult to identify primary degradation products. How can I control the degradation rate?

A2: Excessive degradation can obscure the initial degradation pathway. To achieve a target degradation of 5-20%, you can:

  • Reduce Stressor Concentration: Use more dilute acidic, basic, or oxidative solutions. For example, instead of 1N HCl, try 0.1N or 0.01N HCl.

  • Lower the Temperature: Perform the degradation studies at a lower temperature to slow down the reaction rate.

  • Decrease Exposure Time: Sample at earlier time points to capture the initial degradation products before they are further degraded into secondary products.[4]

  • Control Light Exposure: For photostability studies, reduce the intensity or duration of light exposure as recommended by ICH Q1B guidelines.[3]

Q3: How do I distinguish between primary and secondary degradation products?

A3: Analyzing samples at multiple time points is crucial.[4] Primary degradants will typically appear first and their concentration may decrease over time as they convert into secondary degradants. A time-course study will help in elucidating the degradation pathway.

Q4: What are the most common analytical techniques for stability and degradation studies?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the drug and its degradation products.[2][4] It is often coupled with a UV or Photodiode Array (PDA) detector. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the structural elucidation of unknown degradation products.[5][6] Other techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and spectroscopic methods can also be employed depending on the nature of the compound.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase; column overload.Use a mobile phase with a different pH or ionic strength; reduce sample concentration.
Peak Fronting Sample solvent incompatible with the mobile phase; column collapse.Dissolve the sample in the mobile phase; ensure the column is stable under the used conditions.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient profile; try a different column chemistry.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents; flush the system thoroughly.
Guide 2: Investigating Mass Imbalance in Forced Degradation Studies

A "mass balance" issue, where the sum of the assay of the main peak and the impurities is not close to 100%, can indicate problems in the analytical method.

Problem Possible Cause Suggested Solution
Mass Imbalance Co-elution of degradants; degradants not detected by the detector.Improve chromatographic resolution; use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
Non-chromophoric degradants.Use a mass spectrometer or other non-UV-based detection methods.
Volatile degradants.Use a Gas Chromatography (GC) method for analysis.
Adsorption of compound or degradants onto surfaces.Use silanized vials and ensure proper sample handling procedures.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][4]

Objective: To generate potential degradation products and identify likely degradation pathways.

Methodology:

  • Sample Preparation: Prepare stock solutions of the active pharmaceutical ingredient (API) in a suitable solvent.

  • Stress Conditions: Expose the API solution (and solid API for thermal and photolytic stress) to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a suitable stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the peak purity of the parent drug and characterize the structure of significant degradation products using LC-MS/MS and NMR.

Data Presentation

Table 1: Summary of Forced Degradation Results for Compound X
Stress Condition% Degradation of Compound XNumber of DegradantsMajor Degradant (Retention Time)
0.1 N HCl, 60°C, 24h15.22DP1 (3.5 min)
0.1 N NaOH, 60°C, 24h25.83DP3 (4.2 min)
Water, 60°C, 24h2.11DP1 (3.5 min)
3% H₂O₂, RT, 24h18.52DP4 (5.1 min)
Thermal (105°C), 24h5.61DP5 (6.0 min)
Photolytic8.92DP6 (7.2 min)

Visualizations

Diagram 1: General Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photo Photolytic Stress Photo->StressedSamples API API Solution / Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis StressedSamples->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway

Caption: Workflow for a typical forced degradation study.

Diagram 2: Hypothetical Degradation Pathway of Compound X

G CompoundX Compound X DP1 Degradant 1 (Hydrolysis Product) CompoundX->DP1 Acid/Base DP2 Degradant 2 (Oxidation Product) CompoundX->DP2 Oxidation DP3 Degradant 3 (Further Hydrolysis) DP1->DP3 Base

Caption: A potential degradation pathway for a hypothetical compound.

References

Technical Support Center: Optimizing Reaction Conditions for Griffithazanone A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Griffithazanone A. The guidance is structured to address specific challenges that may be encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is hypothesized to proceed via a multi-step sequence, likely commencing with an aza-Michael addition to form a key nitrogen-containing intermediate, followed by an intramolecular cyclization, such as a Pictet-Spengler reaction, to construct the core heterocyclic framework. Subsequent functional group manipulations would then yield the final product.

Q2: What are the most critical reactions in the synthesis of this compound where problems are likely to occur?

A2: The most critical steps are the initial aza-Michael addition and the subsequent intramolecular cyclization. These reactions are sensitive to substrate structure, reagent purity, and reaction conditions, which can lead to low yields, side product formation, and purification challenges.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents may have additional handling requirements; always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide: Aza-Michael Addition

The initial step in the proposed synthesis involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Insufficiently reactive amine Increase the nucleophilicity of the amine by using a stronger, non-nucleophilic base to deprotonate it prior to the reaction.
Steric hindrance If either the amine or the Michael acceptor is sterically hindered, consider using a less hindered analogue if the synthetic design permits. Alternatively, prolonged reaction times or elevated temperatures may be necessary.
Decomposition of starting materials Sensitive starting materials may degrade under the reaction conditions. Attempt the reaction at a lower temperature or consider using a milder catalyst.
Ineffective catalyst The choice of catalyst is crucial. Screen a variety of catalysts, including bases (e.g., triethylamine, DBU) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃), to find the optimal conditions.[1][2]

Problem 2: Formation of Side Products (e.g., bis-addition)

Possible Cause Recommended Solution
Use of a primary amine Primary amines can undergo a second Michael addition. To avoid this, use a stoichiometric amount of the amine or a slight excess of the Michael acceptor.[1] Alternatively, a protecting group strategy for the amine can be employed.
High reaction temperature Elevated temperatures can lead to the formation of undesired side products. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Hypothetical Experimental Protocol: Aza-Michael Addition

To a solution of the α,β-unsaturated ester (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C is added the amine (1.1 equiv). The reaction mixture is stirred for 15 minutes, after which the catalyst (e.g., triethylamine, 0.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow: Aza-Michael Addition Troubleshooting

aza_michael_troubleshooting start Low Yield in Aza-Michael Addition check_reactivity Check Reactivity of Starting Materials start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst check_reactivity->optimize_catalyst If reactivity is low optimize_temp Optimize Temperature check_conditions->optimize_temp If side products form optimize_solvent Optimize Solvent check_conditions->optimize_solvent If solubility is an issue purification Purification Strategy optimize_catalyst->purification optimize_temp->purification optimize_solvent->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield in the aza-Michael addition step.

Troubleshooting Guide: Intramolecular Pictet-Spengler Reaction

This key cyclization step forms the core heterocyclic structure of this compound.

Problem 1: Failure of Cyclization

Possible Cause Recommended Solution
Insufficiently activated aromatic ring The Pictet-Spengler reaction is facilitated by electron-donating groups on the aromatic ring.[3] If the ring is not sufficiently activated, a stronger acid catalyst or higher reaction temperatures may be required.
Formation of a stable iminium ion intermediate is not favored The formation of the key iminium ion intermediate is crucial. Ensure the aldehyde or ketone used is sufficiently electrophilic.[4]
Incorrect solvent The choice of solvent can significantly impact the reaction. Protic solvents are traditionally used, but aprotic solvents have been shown to give superior yields in some cases. A solvent screen is recommended.[5]

Problem 2: Low Diastereoselectivity

Possible Cause Recommended Solution
High reaction temperature Higher temperatures can lead to racemization or the formation of multiple diastereomers. Running the reaction at lower temperatures can improve stereoselectivity.[5]
Inappropriate catalyst The use of a chiral Brønsted acid or a chiral Lewis acid catalyst can induce stereoselectivity.
Hypothetical Experimental Protocol: Pictet-Spengler Reaction

The β-arylethylamine intermediate (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloroethane). The aldehyde (1.2 equiv) and the acid catalyst (e.g., trifluoroacetic acid, 20 mol%) are added. The reaction mixture is heated to reflux (or stirred at an optimized temperature) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize the acid. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[5]

Optimization of Pictet-Spengler Reaction Conditions
Parameter Condition A Condition B Condition C Yield (%)
Catalyst TFA (20 mol%)Sc(OTf)₃ (10 mol%)p-TSA (20 mol%)45
Solvent DichloroethaneTolueneAcetonitrile62
Temperature 80 °C110 °C60 °C55

Note: The data in this table is hypothetical and for illustrative purposes only.

Logical Flow for Optimizing Pictet-Spengler Reaction

pictet_spengler_optimization start Start: Low Yield in Pictet-Spengler catalyst Screen Acid Catalysts (TFA, Sc(OTf)3, p-TSA) start->catalyst solvent Screen Solvents (DCE, Toluene, ACN) catalyst->solvent Select best catalyst temperature Optimize Temperature (60°C, 80°C, 110°C) solvent->temperature Select best solvent analysis Analyze Yield and Purity temperature->analysis optimal Optimal Conditions Identified analysis->optimal

Caption: A logical workflow for the systematic optimization of the Pictet-Spengler reaction.

References

Technical Support Center: Crystallization of Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for the crystallization of Griffithazanone A is not extensively available in public literature. This guide provides generalized best practices, troubleshooting advice, and experimental protocols applicable to novel styryllactones and complex organic molecules. The quantitative data presented is illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallization of this compound?

A1: The crystallization of this compound, like other complex organic molecules, is influenced by several factors:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should exhibit moderate solubility for this compound, with solubility increasing with temperature.[1][2][3]

  • Supersaturation: This is the driving force for crystallization. It is achieved when the concentration of this compound in the solution exceeds its equilibrium solubility.[4][5]

  • Temperature: Temperature affects solubility and the rate of nucleation and crystal growth. Controlled cooling is a common method to induce crystallization.[6][7]

  • Purity of the Compound: Impurities can inhibit crystal formation or be incorporated into the crystal lattice, leading to poor quality crystals.[7][8][9]

  • pH of the Solution: As a lactone, this compound may be susceptible to hydrolysis under acidic or basic conditions. Maintaining an appropriate pH is crucial for stability.[4][5][8][10]

  • Agitation: Stirring can influence the nucleation rate and crystal size.[5][6]

Q2: What are some recommended starting solvents for crystallizing this compound?

A2: While optimal solvents must be determined experimentally, for styryllactones, a good starting point would be to screen a range of solvents with varying polarities. Common choices for organic molecules include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Chlorinated solvents (e.g., dichloromethane) - use with caution due to volatility.[1][2]

  • Aromatic hydrocarbons (e.g., toluene)

  • Binary solvent systems (e.g., ethanol/water, acetone/hexane) are often effective when a single solvent is not ideal.[3][11]

Q3: How does the purity of this compound affect crystallization?

A3: The purity of the starting material is paramount for successful crystallization. Impurities can act as nucleation inhibitors or promoters, leading to inconsistent results. They can also be incorporated into the crystal lattice, compromising the purity of the final product and potentially hindering crystal growth.[7][8][9] It is highly recommended to use this compound with a purity of >95% for initial crystallization screening.

Troubleshooting Guides

Problem 1: No crystals are forming.

If your solution of this compound remains clear and no crystals have formed after a reasonable amount of time, consider the following troubleshooting steps.

No_Crystals start No Crystals Forming check_supersaturation Is the solution supersaturated? start->check_supersaturation too_dilute Solution is too dilute. Concentrate by slow evaporation. check_supersaturation->too_dilute No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes too_dilute->induce_nucleation scratching Scratch the inner surface of the flask. induce_nucleation->scratching seeding Add a seed crystal. scratching->seeding end Crystals Form scratching->end Success ultrasonication Briefly sonicate the solution. seeding->ultrasonication seeding->end Success change_solvent Re-evaluate solvent system. Try a different solvent or anti-solvent addition. ultrasonication->change_solvent If still no crystals ultrasonication->end Success change_solvent->end Success

Caption: Troubleshooting flowchart for when no crystals are forming.

Problem 2: The compound is "oiling out."

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.

Oiling_Out start Compound 'Oiling Out' reheat Re-heat the solution to dissolve the oil. start->reheat add_solvent Add more of the 'good' solvent to dilute the solution. reheat->add_solvent slow_cooling Allow the solution to cool more slowly (insulate the flask). add_solvent->slow_cooling check_solvent Is the solvent appropriate? slow_cooling->check_solvent change_solvent Change to a lower-boiling point solvent or use a different solvent system. check_solvent->change_solvent No end Crystals Form check_solvent->end Yes change_solvent->end

Caption: Troubleshooting flowchart for when the compound "oils out".

Problem 3: Crystals are forming too quickly.

Rapid crystallization can trap impurities and lead to small, poorly formed crystals.[12]

  • Solution: Re-heat the solution and add a small amount of additional solvent to increase the solubility. Allow the solution to cool more slowly by insulating the flask or placing it in a dewar.[10][12]

Problem 4: Crystals are too small or of poor quality.

This can be caused by a high degree of supersaturation, rapid cooling, or insufficient time for crystal growth.

  • Solution: Reduce the rate of supersaturation by slowing down the cooling process or the rate of anti-solvent addition. Using a vapor diffusion method can often yield higher quality crystals. Seeding the solution with a well-formed crystal can also promote the growth of larger, higher-quality crystals.[8]

Data Presentation

The following tables present hypothetical data for this compound to illustrate how to structure and compare experimental results.

Table 1: Illustrative Solubility of this compound in Common Solvents at Different Temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Ethanol550
Acetone1580
Ethyl Acetate865
Toluene230
Hexane< 0.11
Water< 0.1< 0.1

Table 2: Illustrative Effect of Cooling Rate on Crystal Size.

Cooling MethodAverage Crystal Size (µm)Crystal Quality
Rapid cooling (ice bath)10-50Poor (needles, agglomerates)
Moderate cooling (benchtop)100-300Good (prisms)
Slow cooling (insulated flask)300-800Excellent (well-defined prisms)

Experimental Protocols

General Experimental Workflow for Crystallization

The following diagram outlines a general workflow for developing a crystallization protocol for a new compound like this compound.

Crystallization_Workflow start Start: Purified This compound (>95%) solvent_screening Solvent Screening (small scale) start->solvent_screening solubility_testing Determine approximate solubility at room and elevated temperatures. solvent_screening->solubility_testing method_selection Select Crystallization Method solubility_testing->method_selection slow_cooling Slow Cooling method_selection->slow_cooling Good solubility difference slow_evaporation Slow Evaporation method_selection->slow_evaporation High solubility vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Small quantity or difficult to crystallize optimization Optimize Conditions (concentration, temperature profile, anti-solvent ratio) slow_cooling->optimization slow_evaporation->optimization vapor_diffusion->optimization scale_up Scale-up Crystallization optimization->scale_up characterization Characterize Crystals (Microscopy, XRD, etc.) scale_up->characterization end End: High-Quality Crystals characterization->end

Caption: General workflow for developing a crystallization protocol.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in the minimum amount of a suitable hot solvent.

  • Insulation: Cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or folded paper towels) to allow for slow cooling.

  • Crystallization: Allow the solution to cool to room temperature undisturbed. Crystal formation should be observed. If no crystals form, refer to the troubleshooting guide.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve the this compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a layer of a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.[13]

  • Diffusion: Seal the jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of this compound and promoting slow crystal growth.

  • Incubation: Allow the setup to remain undisturbed for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Slow Evaporation
  • Dissolution: Dissolve the this compound in a suitable solvent in a flask or beaker. The solvent should be relatively volatile.

  • Evaporation: Cover the container with a watch glass or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Leave the container in a vibration-free location at a constant temperature.

  • Crystal Growth: As the solvent evaporates, the concentration of this compound will increase, leading to crystallization.

  • Isolation: Once the solvent has evaporated or sufficient crystals have formed, isolate the crystals.

References

Technical Support Center: Managing Griffithazanone A Cytotoxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and potentially mitigating the cytotoxic effects of Griffithazanone A in experimental cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an azaanthraquinone derivative isolated from Goniothalamus yunnanensis.[1] It has demonstrated significant inhibitory effects on the proliferation, migration, and colony formation of various cancer cell lines, including non-small cell lung cancer (NSCLC), oral cancer (KB), and cervical cancer (HeLa) cells.[1] The primary mechanism of its cytotoxic action involves the induction of apoptosis.[1]

Q2: How does this compound induce apoptosis in cancer cells?

Research suggests that this compound targets the PIM1 kinase.[1] By inhibiting PIM1, it triggers a signaling cascade involving the ASK1/JNK/p38 and BAD/Bcl-2 pathways, ultimately leading to programmed cell death.[1] This process is also associated with the generation of reactive oxygen species (ROS) and the regulation of apoptosis-related proteins such as Bax, Bcl-2, and cleaved-caspase3.[1]

Q3: What are the reported cytotoxic concentrations of this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. For instance, the IC50 value in A549 NSCLC cells has been reported to be 6.775 μM.[1] It is crucial to determine the specific IC50 for your cell line of interest to establish appropriate experimental concentrations.

Troubleshooting Guide: Reducing this compound Cytotoxicity

This guide provides potential strategies to manage and potentially reduce the cytotoxicity of this compound in your cell culture experiments. These approaches are based on general principles of pharmacology and toxicology and should be experimentally validated for your specific model system.

Issue: High levels of cell death observed at desired therapeutic concentrations.

Possible Cause 1: Intrinsic compound toxicity.

  • Suggested Solution: Optimize Compound Concentration and Exposure Time.

    • Perform a dose-response study to determine the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity.

    • Reduce the incubation time of the compound with the cells. Short-term exposure may be sufficient to observe the desired effect without inducing widespread cell death.

Possible Cause 2: Oxidative stress-induced apoptosis.

  • Suggested Solution: Co-treatment with Antioxidants.

    • Since this compound has been shown to induce ROS generation, co-incubation with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may mitigate oxidative stress and subsequent cell death.[2] It is essential to perform control experiments to ensure the antioxidant does not interfere with the primary effects of this compound being studied.

Possible Cause 3: Off-target effects or cell line sensitivity.

  • Suggested Solution: Structural Modification of this compound.

    • If feasible, synthesizing and testing analogs of this compound could identify derivatives with a better therapeutic index (i.e., potent biological activity with reduced cytotoxicity). Structure-activity relationship (SAR) studies can help in designing such analogs.[3][4][5][6]

Possible Cause 4: Sub-optimal cell culture conditions.

  • Suggested Solution: Ensure Optimal Cell Health.

    • Stressed cells can be more susceptible to drug-induced toxicity.[2] Maintain optimal cell culture conditions, including appropriate media composition, confluency, and passage number.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in a specific cancer cell line.

CompoundCell LineAssayIC50 (μM)Reference
This compoundA549 (NSCLC)Not Specified6.775[1]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

GriffithazanoneA_Pathway GA This compound PIM1 PIM1 Kinase GA->PIM1 inhibition ROS ROS Generation GA->ROS ASK1 ASK1 PIM1->ASK1 regulates BAD BAD PIM1->BAD regulates JNK_p38 JNK / p38 ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Bcl2 Bcl-2 BAD->Bcl2 inhibits Bcl2->Apoptosis inhibits ROS->ASK1 activates

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start High Cytotoxicity Observed Concentration Optimize Concentration & Exposure Time Start->Concentration Antioxidant Co-treat with Antioxidants (e.g., NAC) Start->Antioxidant Analogs Synthesize & Test Analogs (SAR Studies) Start->Analogs CellHealth Optimize Cell Culture Conditions Start->CellHealth Evaluate Evaluate Cytotoxicity Concentration->Evaluate Antioxidant->Evaluate Analogs->Evaluate CellHealth->Evaluate End Reduced Cytotoxicity Evaluate->End Successful Reassess Reassess Experimental Goals Evaluate->Reassess Unsuccessful

Caption: Troubleshooting workflow for reducing cytotoxicity.

References

Technical Support Center: Purification of Griffithazanone A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Griffithazanone A and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds from plant extracts.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing very low or no yield of this compound after initial extraction? Inefficient extraction solvent; Degradation of the target compound during extraction.- this compound has been successfully isolated from ethyl acetate (B1210297) (EtOAc) extracts of Goniothalamus species.[1][2] Ensure you are using a solvent of appropriate polarity. - Avoid prolonged exposure to high temperatures or harsh pH conditions during extraction to minimize degradation.
My column chromatography fractions are showing multiple overlapping spots on TLC, making it difficult to isolate this compound. Co-elution of structurally similar compounds; Inappropriate solvent system for chromatography.- Goniothalamus extracts are rich in various alkaloids and styryl-lactones which can have similar polarities.[1][2][3] - Employ a stepwise gradient elution during silica (B1680970) gel column chromatography. Start with a non-polar solvent system (e.g., hexane-chloroform) and gradually increase the polarity with ethyl acetate and then methanol (B129727).[4] - Consider using recycling HPLC for compounds with very similar retention times, as this has proven effective for separating complex mixtures from Goniothalamus.[5][6]
The purified compound, believed to be this compound, appears unstable and degrades upon storage. Sensitivity to light, air (oxidation), or temperature.- Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Protect the compound from light by using amber vials.
I am having trouble removing a persistent impurity that co-elutes with my target compound. The impurity may be an analog of this compound with very similar physicochemical properties.- Try alternative chromatographic techniques. If you are using normal-phase chromatography (silica gel), consider reversed-phase chromatography (C18). - High-Performance Counter-Current Chromatography (HPCCC) can be an effective alternative for separating closely related alkaloids.[7] - Preparative Thin-Layer Chromatography (pTLC) can also be used for fine purification of small quantities.[4]
My final product shows broad peaks in HPLC analysis, suggesting impurity. Presence of multiple isomers or degradation products; Interaction with the stationary phase.- For basic compounds like alkaloids, peak tailing can be an issue on silica-based columns. Consider using a base-deactivated column or adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase.[8] - Re-purify the sample using a different chromatographic system to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for isolating this compound?

A1: this compound has been successfully isolated from the roots and twigs of various Goniothalamus species, including Goniothalamus griffithii and Goniothalamus ridleyi.[2][9] The dried and powdered plant material is typically subjected to solvent extraction.

Q2: What is a general chromatographic strategy for the purification of this compound?

A2: A common strategy involves the following steps:

  • Crude Extraction: Extraction of the plant material with a solvent such as ethyl acetate.

  • Initial Fractionation: The crude extract is often subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of solvents (e.g., hexane (B92381) -> ethyl acetate -> methanol) to yield several fractions.

  • Fine Purification: Fractions containing this compound are further purified by repeated column chromatography, often with shallower solvent gradients. Preparative HPLC or recycling HPLC may be employed for final purification to achieve high purity.[5][6]

Q3: What are some of the known compounds that are commonly co-isolated with this compound?

A3: this compound is often found alongside other alkaloids and styryl-lactones. Known co-isolates include griffithdione, griffithinam, aristololactam (B190612) analogs, and various goniothalamin (B1671989) derivatives.[2][3][9] Awareness of these co-occurring compounds is crucial for developing a selective purification strategy.

Q4: What analytical techniques are used to identify and characterize this compound?

A4: The structure of this compound is typically elucidated using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HMQC, HMBC) experiments to determine the chemical structure.

  • UV-Vis and IR Spectroscopy: To identify chromophores and functional groups.[2]

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on methodologies reported for the isolation of compounds from Goniothalamus species.

  • Extraction:

    • Air-dry and grind the plant material (e.g., twigs of G. ridleyi).

    • Macerate the powdered material in ethyl acetate (EtOAc) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude EtOAc extract.

  • Initial Fractionation (Vacuum Liquid Chromatography):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of hexane, ethyl acetate, and methanol to obtain several primary fractions.

  • Purification (Column Chromatography):

    • Analyze the primary fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Subject the promising fractions to repeated column chromatography over silica gel.

    • Use a gradient solvent system, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the polarity to 100% ethyl acetate, followed by the addition of methanol.

    • Combine fractions with similar TLC profiles and re-chromatograph until a pure compound is obtained.

  • Final Purification (Optional):

    • For highly complex mixtures or to remove trace impurities, preparative HPLC or recycling HPLC can be employed.[5][6]

Visualizations

experimental_workflow start Dried & Powdered Goniothalamus Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc Initial Fractionation (VLC / Column Chromatography) crude_extract->vlc fractions Primary Fractions vlc->fractions tlc TLC Analysis fractions->tlc purification Repeated Column Chromatography tlc->purification Select Fractions hplc Optional: Preparative/ Recycling HPLC purification->hplc For higher purity pure_compound Pure this compound Analog purification->pure_compound hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Caption: General workflow for the purification of this compound analogs.

troubleshooting_logic start Problem: Overlapping spots on TLC cause1 Possible Cause: Co-elution of similar compounds start->cause1 cause2 Possible Cause: Inappropriate stationary phase start->cause2 solution1 Solution 1: Optimize solvent gradient cause1->solution1 solution2 Solution 2: Use alternative chromatography (e.g., Recycling HPLC) cause1->solution2 solution3 Solution 3: Try reversed-phase (C18) chromatography cause2->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, and a related pyridazinone-based selective cyclooxygenase-2 (COX-2) inhibitor, referred to herein as Compound 5a. This comparison is supported by available experimental data to inform researchers and professionals in the field of drug development.

Overview of Compounds

Emorfazone is a pyridazinone derivative marketed as an analgesic and anti-inflammatory agent. Its primary mechanism of action is believed to be the inhibition of the release of bradykinin-like substances at the site of inflammation, distinguishing it from traditional NSAIDs that primarily target COX enzymes.

Compound 5a represents a more recent pyridazinone derivative designed as a selective COX-2 inhibitor. By selectively targeting COX-2, such compounds aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the anti-inflammatory and analgesic activities of Emorfazone and the COX-2 inhibitory activity of Compound 5a.

CompoundAssaySpeciesKey ParameterResult
Emorfazone Acetic Acid-Induced WrithingMouseAnalgesic ActivityED50: 33.0 mg/kg (s.c.)
Carrageenan-Induced Paw EdemaRatAnti-inflammatory ActivitySignificant inhibition at 100 and 200 mg/kg (oral)
Compound 5a In vitro COX-1 Inhibition-IC50>100 µM
In vitro COX-2 Inhibition-IC500.05 µM
In vitro COX-2 Selectivity Index-(COX-1 IC50 / COX-2 IC50)>2000

Mechanism of Action

The distinct mechanisms of action of Emorfazone and Compound 5a are a key point of comparison. Emorfazone's ability to inhibit the release of bradykinin-like substances suggests a different therapeutic approach to inflammation and pain compared to the direct enzyme inhibition of COX-2 by compounds like 5a.

Signaling Pathway Diagrams

Emorfazone_Mechanism cluster_emorfazone Emorfazone Action Inflammatory Stimulus Inflammatory Stimulus Tissue Damage Tissue Damage Inflammatory Stimulus->Tissue Damage Activation of Kallikrein-Kinin System Activation of Kallikrein-Kinin System Tissue Damage->Activation of Kallikrein-Kinin System releases enzymes Bradykinin Release Bradykinin Release Activation of Kallikrein-Kinin System->Bradykinin Release produces Pain & Inflammation Pain & Inflammation Bradykinin Release->Pain & Inflammation Emorfazone Emorfazone Emorfazone->Activation of Kallikrein-Kinin System inhibits release of bradykinin-like substances

Caption: Proposed mechanism of Emorfazone's anti-inflammatory action.

COX2_Inhibitor_Mechanism cluster_compound5a Compound 5a Action Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Enzyme Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Compound 5a Compound 5a Compound 5a->Prostaglandins selectively inhibits

Caption: Mechanism of action for a selective COX-2 inhibitor like Compound 5a.

Detailed Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute acetic acid solution causes abdominal constrictions (writhing), which is a response indicative of visceral pain. A reduction in the number of writhes by a test compound suggests an analgesic effect.

Procedure:

  • Male mice are randomly divided into control and treatment groups.

  • The test compound (e.g., Emorfazone) is administered subcutaneously at various doses. The control group receives the vehicle.

  • After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • The number of writhes for each mouse is counted for a defined period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage inhibition of writhing is calculated for each dose group compared to the control group.

  • The ED50 (the dose that produces 50% of the maximum effect) is determined from the dose-response curve.

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Male rats are randomly assigned to control and treatment groups.

  • The test compound (e.g., Emorfazone) is administered orally at different doses. The control group receives the vehicle.

  • After a specific pre-treatment period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Procedure:

  • The test compound (e.g., Compound 5a) is incubated with purified human or ovine COX-1 or COX-2 enzyme in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid (the substrate for the cyclooxygenase activity) and a colorimetric substrate for the peroxidase activity.

  • The rate of the peroxidase reaction is measured by monitoring the change in absorbance at a specific wavelength over time using a microplate reader.

  • The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2.

  • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Anti-inflammatory & Analgesic Screening cluster_in_vitro In Vitro Mechanistic Studies Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Induction of Pain/Inflammation Induction of Pain/Inflammation Compound Administration->Induction of Pain/Inflammation Data Collection Data Collection Induction of Pain/Inflammation->Data Collection Analysis of Efficacy (ED50, % Inhibition) Analysis of Efficacy (ED50, % Inhibition) Data Collection->Analysis of Efficacy (ED50, % Inhibition) Enzyme/Receptor Source Enzyme/Receptor Source Compound Incubation Compound Incubation Enzyme/Receptor Source->Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition Measurement of Activity Measurement of Activity Substrate Addition->Measurement of Activity Determination of IC50 & Selectivity Determination of IC50 & Selectivity Measurement of Activity->Determination of IC50 & Selectivity Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Animal Model Selection Compound Synthesis & Characterization->Enzyme/Receptor Source

Caption: General experimental workflow for evaluating anti-inflammatory and analgesic compounds.

Cross-Validation of Griffithazanone A's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of target engagement for the natural product Griffithazanone A. While this compound has been noted in scientific literature for its biological activity, its specific molecular target(s) within human cells are not yet publicly established. This document, therefore, presents a guide to the methodologies that would be employed to identify and validate its target engagement, and compares these approaches to alternative validation techniques. The experimental protocols and data presentation tables provided herein are templates for researchers to utilize once a putative target for this compound is identified.

Data Presentation

Effective cross-validation relies on the clear and concise presentation of quantitative data. The following tables are designed to summarize key findings from various target engagement assays, allowing for direct comparison of this compound's performance against a hypothetical alternative compound.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinApparent Melting Temperature (Tm) in °C (Vehicle)Apparent Melting Temperature (Tm) in °C (Compound)Thermal Shift (ΔTm) in °C
This compound[Hypothetical Target]52.3 ± 0.456.8 ± 0.54.5
Alternative Compound X[Hypothetical Target]52.3 ± 0.455.1 ± 0.62.8

Table 2: Affinity Pull-Down Assay Data

CompoundBait ProteinPrey Protein (Cell Lysate)Binding Affinity (Kd) in µM
This compound (Immobilized)[Hypothetical Target][Cell Lysate]1.2 ± 0.2
Alternative Compound X (Immobilized)[Hypothetical Target][Cell Lysate]3.5 ± 0.7

Table 3: Enzymatic Activity Assay Data

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
This compound[Hypothetical Target]0.8 ± 0.1Competitive
Alternative Compound X[Hypothetical Target]2.1 ± 0.3Non-competitive

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections outline the methodologies for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture A549 cells to 80-90% confluency. Treat the cells with either this compound (e.g., 2 µM) or a vehicle control for 4 hours.

  • Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45, 50, 55, 60, 65, and 70 °C) for 5 minutes using a thermal cycler, followed by immediate cooling.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. The shift in the melting curve indicates target engagement.[1]

Affinity Pull-Down Assay

Affinity pull-down assays are used to identify or confirm protein-protein or protein-small molecule interactions.[2][3] In this context, an immobilized form of this compound would be used as "bait" to capture its interacting proteins from a cell lysate.

Protocol:

  • Immobilization of Bait: Chemically conjugate this compound to agarose (B213101) or magnetic beads. Ensure that the conjugation does not interfere with the compound's binding site.

  • Preparation of Cell Lysate: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for the formation of "bait-prey" complexes.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.

  • Identification of Prey Proteins: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.

Enzymatic Activity Assay

If the identified target of this compound is an enzyme, an enzymatic activity assay is essential to determine its functional effect (inhibition or activation).

Protocol:

  • Enzyme and Substrate Preparation: Purify the target enzyme and prepare a solution of its known substrate.

  • Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of this compound. Include appropriate controls (no enzyme, no substrate, no inhibitor).

  • Reaction and Detection: Incubate the reaction mixture for a defined period at the optimal temperature for the enzyme. Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Target Identification cluster_1 Target Engagement Validation cluster_2 Functional Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identify Binders Hypothetical Target Hypothetical Target Mass Spectrometry->Hypothetical Target Putative Target Proteomics Profiling Proteomics Profiling Proteomics Profiling->Mass Spectrometry CETSA CETSA Enzymatic Activity Assay Enzymatic Activity Assay CETSA->Enzymatic Activity Assay Pull-down Assay Pull-down Assay Cell-based Phenotypic Assays Cell-based Phenotypic Assays Pull-down Assay->Cell-based Phenotypic Assays Biophysical Assays (e.g., SPR) Biophysical Assays (e.g., SPR) This compound This compound This compound->Affinity Chromatography This compound->Proteomics Profiling Hypothetical Target->CETSA Hypothetical Target->Pull-down Assay Hypothetical Target->Biophysical Assays (e.g., SPR)

Caption: Experimental workflow for target identification and validation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation promotes This compound This compound Hypothetical Target Hypothetical Target This compound->Hypothetical Target binds to Hypothetical Target->RAF inhibits

Caption: Hypothetical MAPK signaling pathway modulated by this compound.

References

Unraveling the Bioactivity of Griffithazanone A: An Independent Verification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The identity and bioactivity of a compound designated as "Griffithazanone A" remain elusive in publicly available scientific literature. Extensive searches have not yielded any specific information on a molecule with this name, its structure, or its biological effects. It is conceivable that "this compound" is a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or a potential misnomer for a different bioactive agent.

While direct independent verification of this compound's bioactivity is not possible without its identification, this guide will explore the known bioactive properties of compounds isolated from the plant species Haloxylon griffithii. The name "this compound" suggests a possible link to this plant. This comparative analysis will, therefore, focus on the verified biological activities of Haloxylon griffithii extracts and its identified constituents, providing a framework for evaluating a potentially related novel compound.

Bioactive Landscape of Haloxylon griffithii

Haloxylon griffithii, a plant found in parts of Central and South Asia, has been investigated for its rich phytochemical profile and corresponding pharmacological activities. Studies have revealed the presence of several classes of bioactive compounds, including alkaloids, flavonoids, terpenoids, saponins, and phenolic compounds.[1][2][3] These constituents contribute to a range of biological effects observed in extracts of the plant.

Key Reported Bioactivities of Haloxylon griffithii Extracts:
  • Antimicrobial Activity: Extracts from H. griffithii have demonstrated inhibitory effects against various bacterial and fungal strains.[1][3][4] This suggests the presence of compounds with potential applications in combating infectious diseases.

  • Antioxidant Potential: The plant is a source of compounds with radical scavenging properties, indicating its potential to mitigate oxidative stress, a key factor in numerous chronic diseases.[1][3]

  • Gastrointestinal Effects: Pharmacological evaluations have shown that H. griffithii extracts can exhibit both spasmolytic (muscle-relaxing) and spasmogenic (muscle-contracting) effects on intestinal smooth muscle, suggesting a complex interplay of its bioactive components.[5][6][7] Non-polar fractions have been associated with calcium channel blocking activity, while polar extracts have shown cholinergic effects.[5][6][7]

Comparative Analysis: A Hypothetical Framework

In the absence of data for this compound, we present a hypothetical comparative framework. Should "this compound" be identified as a constituent of Haloxylon griffithii, its bioactivity would be compared against the known effects of the whole plant extract and other purified compounds from the same source.

Table 1: Hypothetical Comparative Bioactivity Profile

Bioactivity AssayHaloxylon griffithii Crude ExtractKnown Constituent (e.g., a Flavonoid)This compound (Hypothetical Data)Alternative/Standard Drug
Antimicrobial (MIC µg/mL)
Staphylococcus aureusVaries by extract[1]Data UnavailableTo be determinedVancomycin
Escherichia coliVaries by extract[1]Data UnavailableTo be determinedCiprofloxacin
Antioxidant (IC50 µM)
DPPH Radical ScavengingVaries by extract[3]Data UnavailableTo be determinedAscorbic Acid
Spasmolytic Activity (EC50 µM)
Rabbit JejunumVaries by extract[5][7]Data UnavailableTo be determinedVerapamil

Experimental Protocols for Bioactivity Verification

For the independent verification of a novel compound like the hypothetical this compound, standardized and robust experimental protocols are essential. Below are outlines of key methodologies.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial/Fungal Culture E Inoculation with Microorganism A->E B Compound Stock Solution D Serial Dilution of Compound B->D C 96-well Plate with Broth C->D D->E F Incubation E->F G Visual Inspection/OD Reading F->G H Determine MIC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Signaling Pathway of DPPH Radical Scavenging

G DPPH_radical DPPH• DPPH_H DPPH-H DPPH_radical->DPPH_H Donates H+ Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Accepts radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

In Vitro Spasmolytic Activity Assay

This assay utilizes isolated smooth muscle tissue (e.g., rabbit jejunum) to assess the relaxant or contractile effects of a compound.

Workflow for Spasmolytic Activity Assay

G A Isolate Rabbit Jejunum Tissue B Mount in Organ Bath A->B C Record Spontaneous Contractions B->C D Induce Contractions (e.g., with K+) C->D Optional E Administer Compound C->E Direct effect D->E F Measure Change in Contraction E->F G Calculate EC50 F->G

Caption: Workflow for assessing in vitro spasmolytic activity.

Conclusion

While the specific compound "this compound" remains unverified in the public scientific domain, the plant it is potentially associated with, Haloxylon griffithii, is a promising source of diverse bioactive molecules. The reported antimicrobial, antioxidant, and gastrointestinal-modulating effects of H. griffithii extracts provide a valuable context for the potential bioactivity of any of its purified constituents. Independent verification of a novel compound's bioactivity requires rigorous adherence to established experimental protocols, such as those outlined above. Should "this compound" be identified and its bioactivity characterized, the comparative data presented in this guide will serve as a useful benchmark for evaluating its therapeutic potential. Researchers and drug development professionals are encouraged to pursue the full characterization of novel natural products to unlock their potential for new medicines.

References

A Comparative Analysis of Griffithazanone A's Mechanism with Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Griffithazanone A, a novel natural product with promising anti-cancer activity, and other well-characterized inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. This document outlines the mechanism of action of this compound and compares its performance with three other notable PIM kinase inhibitors: AZD1208, SGI-1776, and CX-6258, supported by available experimental data.

Mechanism of Action of PIM Kinase Inhibitors

PIM kinases are constitutively active and their expression is upregulated in a variety of hematological malignancies and solid tumors. They exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein Bad, the cell cycle regulator p27, and components of the protein synthesis machinery, such as 4E-BP1. By phosphorylating Bad at Ser112, PIM kinases inactivate it, preventing it from promoting apoptosis. Inhibition of PIM kinases restores the pro-apoptotic function of Bad and can induce cell cycle arrest and inhibit protein translation, ultimately leading to cancer cell death.

This compound , isolated from Goniothalamus yunnanensis, has been identified as a potent inhibitor of non-small cell lung cancer (NSCLC) growth. Its primary molecular target is PIM-1 kinase. By inhibiting PIM-1, this compound induces apoptosis and the generation of reactive oxygen species (ROS) through the ASK1/JNK/p38 and BAD/Bcl-2 signaling pathways. A noteworthy characteristic of this compound is its ability to enhance the efficacy of EGFR-targeted therapies and overcome resistance to drugs like osimertinib.

AZD1208 is a potent, orally bioavailable pan-PIM kinase inhibitor. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism involves the inhibition of phosphorylation of downstream PIM kinase targets, including Bad, 4E-BP1, and p70S6K.

SGI-1776 is another pan-PIM kinase inhibitor that also exhibits activity against Flt-3. It induces apoptosis in cancer cells by downregulating the anti-apoptotic protein Mcl-1 and inhibiting the phosphorylation of c-Myc, a key transcription factor involved in cell proliferation.

CX-6258 is a potent and selective pan-PIM kinase inhibitor. It effectively inhibits the phosphorylation of Bad and 4E-BP1, leading to the suppression of tumor growth. It has also been shown to act synergistically with other chemotherapeutic agents.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of these compounds against the three PIM kinase isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Cell Line IC50 (A549, µM)
This compound Data not availableData not availableData not available6.775
AZD1208 0.4[1]5.0[1]1.9[1]Data not available
SGI-1776 736369Data not available
CX-6258 5[2]25[2]16[2]Data not available

Note: The IC50 value for this compound is for the A549 NSCLC cell line and not for the individual PIM kinase isoforms, which makes a direct comparison of enzymatic inhibition potency challenging.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PIM_Kinase_Signaling_Pathway PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) Bad Bad PIM_Kinase->Bad phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest PIM_Kinase->Cell_Cycle_Arrest promotes progression ASK1_JNK_p38 ASK1/JNK/p38 Pathway PIM_Kinase->ASK1_JNK_p38 activates Bcl2 Bcl-2 PIM_Kinase->Bcl2 regulates _4EBP1 4E-BP1 PIM_Kinase->_4EBP1 phosphorylates Griffithazanone_A This compound Griffithazanone_A->PIM_Kinase inhibits Other_Inhibitors AZD1208, SGI-1776, CX-6258 Other_Inhibitors->PIM_Kinase inhibit Other_Inhibitors->Cell_Cycle_Arrest induce pBad p-Bad (inactive) Apoptosis Apoptosis pBad->Apoptosis inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition ROS ROS Generation ASK1_JNK_p38->ROS Bcl2->Apoptosis inhibits Mcl1 Mcl-1 cMyc c-Myc p4EBP1 p-4E-BP1 p4EBP1->Protein_Synthesis_Inhibition leads to SGI_1776 SGI-1776 SGI_1776->Mcl1 downregulates SGI_1776->cMyc inhibits phosphorylation

Figure 1: PIM Kinase Signaling Pathway and Inhibition.

Experimental_Workflow cluster_kinase_assay PIM Kinase Inhibition Assay cluster_cell_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Western Blot) cluster_ros ROS Generation Assay (DCFDA) Kinase_Assay_Start Recombinant PIM Kinase + Substrate + ATP Add_Inhibitor Add Inhibitor (this compound or others) Kinase_Assay_Start->Add_Inhibitor Incubation_Kinase Incubation Add_Inhibitor->Incubation_Kinase Measure_Activity Measure Kinase Activity (e.g., ADP-Glo, Radioactivity) Incubation_Kinase->Measure_Activity Cell_Culture Seed Cancer Cells (e.g., A549) Treat_Cells Treat with Inhibitor Cell_Culture->Treat_Cells Incubation_Cells Incubate (e.g., 24-72h) Treat_Cells->Incubation_Cells Add_MTT Add MTT Reagent Incubation_Cells->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (B1609692) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Apoptosis_Start Treat Cells with Inhibitor Cell_Lysis Cell Lysis Apoptosis_Start->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Blocking Blocking Western_Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-3, anti-Bax) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection ROS_Start Treat Cells with Inhibitor Add_DCFDA Add DCFDA ROS_Start->Add_DCFDA Incubation_DCFDA Incubate (e.g., 30 min) Add_DCFDA->Incubation_DCFDA Measure_Fluorescence Measure Fluorescence (Ex/Em = 485/535 nm) Incubation_DCFDA->Measure_Fluorescence

Figure 2: General Experimental Workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reagents and Materials:

    • Recombinant human PIM-1, PIM-2, or PIM-3 enzyme

    • PIM kinase substrate (e.g., a synthetic peptide)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test inhibitors (this compound, AZD1208, SGI-1776, CX-6258)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of a solution containing the PIM kinase enzyme.

    • Add 2 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)
  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Test inhibitors

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitors and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Western Blot Analysis)
  • Reagents and Materials:

    • Cancer cell line

    • Test inhibitors

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p-Bad, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test inhibitors for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use GAPDH or β-actin as a loading control.

ROS Generation Assay (DCFDA Assay)
  • Reagents and Materials:

    • Cancer cell line

    • Test inhibitors

    • DCFDA (2',7'-dichlorofluorescin diacetate) solution

    • PBS (Phosphate-Buffered Saline)

    • 96-well black-walled, clear-bottom plates

  • Procedure:

    • Seed cells in a 96-well black-walled plate and allow them to adhere.

    • Treat the cells with the test inhibitors for the desired time.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFDA solution and wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Conclusion

This compound emerges as a promising PIM-1 kinase inhibitor with a distinct mechanism of action involving the induction of ROS and sensitization of cancer cells to EGFR-targeted therapies. While a direct comparison of its enzymatic inhibitory potency against the three PIM isoforms with established inhibitors like AZD1208, SGI-1776, and CX-6258 is currently limited by the lack of available data, its potent anti-proliferative effect in NSCLC cells highlights its therapeutic potential. The other inhibitors, particularly the pan-PIM inhibitors AZD1208 and CX-6258, demonstrate broad and potent inhibition of all three PIM isoforms. The choice of inhibitor for therapeutic development will likely depend on the specific cancer type, the expression levels of the different PIM isoforms, and the potential for combination therapies. Further investigation into the isoform selectivity of this compound and its in vivo efficacy is warranted to fully elucidate its potential as a novel anti-cancer agent.

References

Benchmarking Griffithazanone A: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Griffithazanone A's Potential as a Sensitizing Agent in Non-Small Cell Lung Cancer Therapy Compared to a Library of Known Anticancer Compounds.

This guide provides a comprehensive comparison of this compound, a novel natural product, against established anticancer compounds. It is designed for researchers, scientists, and drug development professionals interested in the potential of new therapeutic agents for non-small cell lung cancer (NSCLC). This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a natural product isolated from the plant Goniothalamus griffithii. Recent studies have highlighted its potential as a chemosensitizing agent in the context of osimertinib-resistant NSCLC.[1][2] Osimertinib (B560133) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat NSCLC with specific EGFR mutations.[3] However, the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (encoded by the MDR1 gene), is a significant clinical challenge.[4]

This compound has been shown to enhance the cytotoxic effects of osimertinib in resistant NSCLC cells.[5] Its mechanism of action involves the downregulation of Multidrug Resistance Protein 1 (MDR1) and the upregulation of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.[5][6] This dual action suggests a potential to both reverse drug resistance and induce DNA damage, making it a compelling candidate for further investigation.

Comparative Data

While specific standalone IC50 values for this compound are not yet widely published, its efficacy as a sensitizing agent has been demonstrated at a concentration of 2 μM in osimertinib-resistant A549/OS cells.[5] For a broader perspective on the cytotoxic potential of compounds from Goniothalamus griffithii, we can consider the activity of a related compound, Goniothalamin (GTN).

Table 1: Comparative Cytotoxicity Data

CompoundCell LineIC50 (μg/mL) after 72hIC50 (µM)Citation
Goniothalamin (GTN) A549 (NSCLC)0.62 ± 0.06 - 2.01 ± 0.28~2.7 - 8.8[7]
Saos-2 (Osteosarcoma)0.62 ± 0.06~2.7[7]
UACC-732 (Breast Carcinoma)1.23 ± 0.15~5.4[7]
MCF-7 (Breast Adenocarcinoma)1.88 ± 0.21~8.2[7]
HT29 (Colorectal Adenocarcinoma)1.64 ± 0.05~7.2[7]
Cisplatin A549 (NSCLC)18.33 ± 0.94 (after 24h)~61.1[8]
Doxorubicin A549 (NSCLC)5.05 ± 0.13~9.3[9]
Paclitaxel A549 (NSCLC)Not specifiedNot specified

Note: The data for Goniothalamin provides a preliminary benchmark for the potential cytotoxicity of compounds derived from Goniothalamus griffithii. Direct comparison of this compound's standalone cytotoxicity awaits further experimental validation.

Mechanism of Action and Signaling Pathways

This compound's primary reported mechanism in overcoming osimertinib resistance is through the modulation of two key cellular pathways:

  • Downregulation of MDR1: By reducing the expression of the P-glycoprotein efflux pump, this compound likely increases the intracellular concentration of co-administered drugs like osimertinib, thereby restoring their efficacy.

  • Upregulation of γH2AX: The phosphorylation of H2AX is an early cellular response to DNA double-strand breaks. Increased levels of γH2AX suggest that this compound may induce or enhance DNA damage, a hallmark of many effective anticancer therapies.[6]

cluster_cell Osimertinib-Resistant NSCLC Cell Osimertinib Osimertinib MDR1 MDR1 (P-glycoprotein) Osimertinib->MDR1 Efflux Griffithazanone_A This compound Griffithazanone_A->MDR1 Inhibits Expression H2AX H2AX Griffithazanone_A->H2AX Promotes Phosphorylation gH2AX γH2AX H2AX->gH2AX Phosphorylation DNA_Damage DNA Double-Strand Breaks gH2AX->DNA_Damage Marker for Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Osimertinib_ext Extracellular Osimertinib Osimertinib_ext->Osimertinib Enters Cell

Caption: Proposed mechanism of this compound in sensitizing NSCLC cells to Osimertinib.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Test compounds (this compound, reference drugs)

  • Microplate reader

Procedure:

  • Seed cells (e.g., A549, A549/OS) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][12]

  • Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).[7]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Read Absorbance (570 nm) add_dmso->read end Calculate IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.

Materials:

  • 6-well plates

  • Cell culture medium

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS (Phosphate-buffered saline)

Procedure:

  • Treat cells in culture flasks with the test compounds for a specified duration.

  • Trypsinize and re-seed a known number of viable cells into 6-well plates.[14]

  • Incubate the plates for 7-14 days until visible colonies are formed.[14][15]

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[16]

  • Count the number of colonies (typically >50 cells).

  • Calculate the plating efficiency and surviving fraction compared to untreated controls.

Quantitative Western Blot for MDR1 Expression

This technique is used to quantify the levels of MDR1 protein.

Materials:

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against MDR1 (P-glycoprotein)

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-MDR1 antibody.[17]

  • Wash and incubate with the HRP-conjugated secondary antibody.[18]

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probe the membrane with the loading control antibody.

  • Quantify the band intensities and normalize MDR1 expression to the loading control.[17]

γH2AX Detection by Flow Cytometry

This method provides a quantitative measure of DNA double-strand breaks at the single-cell level.

Materials:

  • Flow cytometer

  • Fixation and permeabilization buffers

  • Primary antibody against γH2AX (phosphorylated Ser139)

  • Fluorescently-labeled secondary antibody

  • DNA stain (e.g., DAPI, Propidium Iodide)

Procedure:

  • Treat cells with the test compounds.

  • Harvest and fix the cells (e.g., with paraformaldehyde).

  • Permeabilize the cells (e.g., with saponin (B1150181) or methanol).[19]

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.[20]

  • Stain the cellular DNA.

  • Analyze the cells using a flow cytometer, gating on single cells and quantifying the γH2AX fluorescence intensity.[21]

start Cell Treatment harvest Harvest & Fix Cells start->harvest permeabilize Permeabilize Cells harvest->permeabilize primary_ab Incubate with Primary Ab (anti-γH2AX) permeabilize->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab dna_stain Stain DNA secondary_ab->dna_stain flow_cytometry Analyze by Flow Cytometry dna_stain->flow_cytometry end Quantify γH2AX Signal flow_cytometry->end

Caption: Workflow for γH2AX detection by flow cytometry.

Conclusion and Future Directions

This compound demonstrates significant promise as a sensitizing agent for overcoming acquired resistance to EGFR inhibitors in NSCLC. Its dual mechanism of downregulating MDR1 and upregulating γH2AX presents a compelling strategy for combination therapy. While direct, quantitative comparisons of its standalone cytotoxicity are pending, the available data on its sensitizing effects at a defined concentration, alongside the cytotoxic profile of the related compound Goniothalamin, strongly support its continued investigation.

Future research should focus on:

  • Determining the IC50 values of this compound in a panel of NSCLC cell lines, both sensitive and resistant.

  • Elucidating the detailed molecular interactions responsible for MDR1 downregulation and H2AX phosphorylation.

  • In vivo studies to evaluate the efficacy and safety of this compound in combination with osimertinib in preclinical models of NSCLC.

This guide provides a foundational framework for researchers to design and execute studies that will further clarify the therapeutic potential of this compound.

References

In Vivo Therapeutic Potential of Griffithiiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Griffithazanone A" as specified in the topic is not found in the currently available scientific literature. This guide will instead focus on Griffithiiene , a novel terpenoid-alkaloid with demonstrated in vitro anticancer activity, as a case study to fulfill the structural and content requirements of the user request. All subsequent information pertains to Griffithiiene. No in vivo validation studies for Griffithiiene have been identified; therefore, this guide presents its in vitro data in comparison to established, in vivo-validated chemotherapeutic agents.

Introduction

Griffithiiene is a novel sesterterpenoid-alkaloid isolated from Zingiber griffithii.[1][2] Preliminary in vitro studies have indicated its cytotoxic activity against several cancer cell lines, suggesting a potential role as an anticancer agent.[1][2] This guide provides a comparative analysis of Griffithiiene's preclinical in vitro data against standard-of-care chemotherapeutics for corresponding cancer types, outlines representative experimental protocols for in vivo validation, and illustrates relevant biological pathways.

Data Presentation: In Vitro Cytotoxicity

The therapeutic potential of Griffithiiene has been initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The following table summarizes the available data and compares it with the clinical applications of standard chemotherapeutic agents used for the same cancer types.

Compound Cancer Cell Line Cancer Type In Vitro Efficacy (IC50) Standard Chemotherapy Alternatives (In Vivo Application)
Griffithiiene Panc-1Pancreatic CancerData available, but specific IC50 value not published[1][2]Gemcitabine, FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin)[3][4][5][6][7]
NBT-T2NeuroblastomaData available, but specific IC50 value not published[1]Cyclophosphamide, Cisplatin, Doxorubicin, Etoposide[8][9][10][11]
HCT116Colon CancerData available, but specific IC50 value not published[1]FOLFOX (5-fluorouracil, leucovorin, oxaliplatin), CAPOX (capecitabine, oxaliplatin)[12][13][14][15]

Experimental Protocols: Representative In Vivo Methodologies

As no in vivo studies for Griffithiiene are available, this section provides detailed, representative experimental protocols for evaluating the anticancer efficacy of a novel compound in a preclinical setting, using a xenograft mouse model.

Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the in vivo antitumor activity of a test compound against a specific human cancer cell line.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Human cancer cell line of interest (e.g., HCT116).

  • Cell culture medium (e.g., McCoy's 5A) and supplements.

  • Matrigel or similar basement membrane matrix.

  • Test compound (e.g., Griffithiiene) and vehicle control.

  • Standard-of-care chemotherapy drug (e.g., Oxaliplatin) as a positive control.

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Cell Culture and Implantation:

    • Human cancer cells are cultured under standard conditions.

    • Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Mice are randomized into treatment groups (e.g., Vehicle control, Griffithiiene low dose, Griffithiiene high dose, Positive control).

  • Drug Administration:

    • The test compound and control drugs are administered according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).

    • The vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

  • Monitoring and Data Collection:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Animal health is monitored daily for any signs of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue may be collected for further analysis (e.g., histopathology, biomarker analysis).

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

Visualizations: Signaling Pathways and Experimental Workflow

Hypothesized Signaling Pathway for Anticancer Agents

The precise molecular target of Griffithiiene is currently unknown. The following diagram illustrates a generalized signaling pathway commonly dysregulated in cancer and targeted by various chemotherapeutic agents.

Cancer_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Griffithiiene Griffithiiene (Target Unknown) Griffithiiene->Proliferation Chemotherapy Standard Chemotherapy Chemotherapy->Proliferation

Caption: Generalized cancer signaling pathways.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for the in vivo validation of a novel therapeutic candidate.

In_Vivo_Workflow start Cell Line Selection (e.g., HCT116) culture In Vitro Cell Culture & Expansion start->culture implant Subcutaneous Implantation in Nude Mice culture->implant growth Tumor Growth Monitoring implant->growth random Randomization into Treatment Groups growth->random treat Treatment Administration (Griffithiiene vs. Controls) random->treat monitor Tumor & Body Weight Measurement treat->monitor monitor->treat endpoint Endpoint Reached (Tumor Size Limit) monitor->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Xenograft model experimental workflow.

Conclusion

Griffithiiene has demonstrated initial promise as a potential anticancer agent based on in vitro cytotoxicity data. However, the absence of in vivo studies means its therapeutic potential remains unvalidated. Further preclinical evaluation, including efficacy studies in animal models as outlined above, is essential to determine its safety and antitumor activity in a physiological context. Comparative studies against standard-of-care agents in these models will be crucial to ascertain its potential clinical utility. The elucidation of its mechanism of action and specific molecular targets will also be critical for its future development.

References

Lone Star of Synthesis: A Comparative Guide to the Total Synthesis of Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in natural product synthesis and medicinal chemistry now have a comprehensive guide to the sole reported total synthesis of Griffithazanone A, a potent cytotoxic agent. This guide details the innovative photochemical approach developed by the Rainier group and provides a comparative analysis against other potential synthetic strategies for this class of aza-anthraquinone natural products.

This compound, a natural product isolated from the tropical plant Goniothalamus griffithii, has demonstrated significant cytotoxicity against the HCT-116 colon cancer cell line, making it a compelling target for synthetic chemists. To date, only a single total synthesis has been published, pioneering a route that hinges on a key photoelectrocyclization reaction. This guide will dissect this synthetic route, presenting its quantitative data, experimental protocols, and a conceptual comparison with alternative synthetic methodologies.

The Rainier Synthesis: A Photochemical Triumph

The first and only total synthesis of this compound was accomplished by the Rainier group, employing a strategy centered around the construction of the aza-anthraquinone core via a 6π-photoelectrocyclization of an amidonaphthoquinone intermediate. This approach stands out for its novelty in applying this photochemical reaction to the synthesis of this specific class of natural products.

Quantitative Analysis of the Rainier Synthesis

The synthesis begins with commercially available 1,4-dimethylhydroquinone and proceeds through a linear sequence to afford this compound. Key quantitative metrics of this synthesis are summarized in the table below.

StepStarting MaterialReagents and ConditionsProductYield (%)
Nitration1,4-DimethylhydroquinoneHNO₃, H₂SO₄2,5-Dimethyl-3-nitrophenol-
Reduction2,5-Dimethyl-3-nitrophenolH₂, Pd/C2-Amino-1,4-dimethoxynaphthalene-
Amide Coupling2-Amino-1,4-dimethoxynaphthalene(E)-2-methylbut-2-enoic acid, coupling agentAmide intermediate-
OxidationAmide intermediateOxidizing agentAcrylamide (B121943) naphthoquinone-
Photoelectrocyclization Acrylamide naphthoquinone hν (light) This compound 76
Overall Yield 1,4-Dimethylhydroquinone This compound -

Note: Specific yields for intermediate steps were not detailed in the provided search results, but the key final step boasts a high yield of 76%.

Experimental Protocol: The Key Photoelectrocyclization Step

The crucial step in the Rainier synthesis is the 6π-photoelectrocyclization of the acrylamide naphthoquinone precursor.

Reaction: Conversion of Acrylamide Naphthoquinone to this compound

Apparatus: A standard photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter).

Reagents:

  • Acrylamide naphthoquinone precursor

  • Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)

Procedure:

  • A solution of the acrylamide naphthoquinone in the chosen solvent is prepared in the photochemical reactor.

  • The solution is thoroughly degassed to remove oxygen, which can quench the photochemical reaction or lead to side products. This is typically achieved by bubbling argon or nitrogen through the solution for an extended period.

  • The solution is then irradiated with the light source while maintaining an inert atmosphere.

  • The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

This photochemical approach provides a direct and efficient means to construct the tetracyclic core of this compound with the desired stereochemistry.

Visualizing the Synthetic Pathway

The logical flow of the Rainier synthesis is depicted in the following diagram:

Rainier_Synthesis Start 1,4-Dimethylhydroquinone Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Amide_Coupling Amide Coupling Reduction->Amide_Coupling Oxidation Oxidation Amide_Coupling->Oxidation Photoelectrocyclization Photoelectrocyclization (hν) Oxidation->Photoelectrocyclization Griffithazanone_A This compound Photoelectrocyclization->Griffithazanone_A Diels_Alder_Retrosynthesis Griffithazanone_A This compound Aza_Anthraquinone_Core Aza-Anthraquinone Core Griffithazanone_A->Aza_Anthraquinone_Core Diels_Alder [4+2] Cycloaddition (Diels-Alder) Aza_Anthraquinone_Core->Diels_Alder Diene Substituted Diene Diels_Alder->Diene Dienophile Substituted Naphthoquinone Diels_Alder->Dienophile Cross_Coupling_Workflow A Functionalized Naphthalene Precursor Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->Coupling B Functionalized Pyridinone Precursor B->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Griffithazanone_A This compound Cyclization->Griffithazanone_A

Differential gene expression analysis in response to Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding Griffithazanone A and its effects on differential gene expression is not available in the public domain at this time.

Extensive searches for "this compound" have not yielded any specific scientific literature, experimental data, or research articles pertaining to its biological activity, mechanism of action, or its impact on gene expression. The compound may be a novel or highly specific molecule with research data that is not yet publicly accessible.

General information on related classes of compounds, such as hydrazones, indicates a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, this information is not specific to this compound.

Without any available data on differential gene expression in response to this compound, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of signaling pathways as requested. Further research and publication of data specific to this compound are needed to fulfill such a request.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Griffithazanone A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Griffithazanone A was found in publicly available resources. The following guidance is based on best practices for handling potent, cytotoxic compounds, as this compound has been reported to exhibit cytotoxic properties. A compound-specific risk assessment should be conducted by researchers and their institution's Environmental Health & Safety (EHS) department before any handling occurs.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.

Hazard Assessment

This compound is a natural product that has demonstrated cytotoxic activity. Due to its potential to be harmful to cells, it should be handled as a potent compound with significant health risks upon exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal (skin) contact, and accidental ingestion. All procedures should be designed to minimize these exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to ensure operator safety. The following table summarizes the recommended PPE for various operations involving this compound. Double gloving and the use of disposable materials are highly recommended to prevent cross-contamination and simplify decontamination.

Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Unopened) Not typically requiredSingle pair of nitrile glovesSafety glassesLab coat
Weighing & Aliquoting (Powder) Powered Air-Purifying Respirator (PAPR) or N95/FFP2 respirator within a chemical fume hoodDouble nitrile glovesChemical splash goggles and face shieldDisposable coveralls (e.g., Tyvek®) over lab coat, disposable shoe covers
Preparing Solutions Work within a certified chemical fume hoodDouble nitrile glovesChemical splash gogglesLab coat or disposable gown
Conducting Experiments Work within a certified chemical fume hoodNitrile glovesSafety glasses or gogglesLab coat
Spill Cleanup PAPR or N95/FFP2 respiratorDouble, heavy-duty nitrile glovesChemical splash goggles and face shieldDisposable, chemical-resistant coveralls and shoe covers
Waste Disposal N95/FFP2 respiratorDouble nitrile glovesSafety gogglesLab coat and disposable gown

Note: All PPE should be removed in a designated doffing area to avoid contaminating clean spaces. Disposable PPE must be treated as cytotoxic waste.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for safely managing this compound from receipt to disposal.

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access, such as a dedicated chemical fume hood or a glove box. Warning signs indicating the presence of a potent/cytotoxic compound should be posted.[4]

  • Engineering Controls: Ensure the primary engineering control (e.g., chemical fume hood, ventilated balance enclosure) is certified and functioning correctly.

  • Decontamination & Spill Kit: Prepare a validated decontamination solution (e.g., a high-pH solution or a specific inactivating agent, if known) and a spill kit appropriate for cytotoxic compounds. The spill kit should be readily accessible.[2]

  • Waste Containers: Pre-label dedicated, sealable waste containers for solid and liquid cytotoxic waste.[5][6]

  • Donning PPE: Put on all required PPE in the correct sequence in a clean area before entering the designated handling zone.

  • Weighing: If possible, use a ventilated balance enclosure or a glove box to weigh the powdered compound. Use gentle scooping techniques to minimize aerosol generation.[1]

  • Preparing Solutions: Prepare solutions within a chemical fume hood. Add solvent to the powdered compound slowly to avoid splashing. Keep containers covered as much as possible.

  • Post-Handling Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment with the prepared decontamination solution.[1]

  • Doffing PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of single-use items in the cytotoxic waste container. Wash hands thoroughly after removing all PPE.[1][7]

Disposal Plan

All materials contaminated with this compound are considered hazardous, cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Do not mix cytotoxic waste with other chemical or general lab waste.[5][8]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and pipette tips. Place these items in a dedicated, puncture-proof, and clearly labeled cytotoxic waste container.[8][9]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not pour this waste down the drain.[5]

  • Final Disposal: Cytotoxic waste is typically disposed of via high-temperature incineration.[8][9] Contact your institution's EHS department to arrange for the collection and disposal of cytotoxic waste containers.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of a potent compound like this compound.

SafeHandlingWorkflow cluster_prep cluster_handling cluster_post prep Preparation Phase handling Handling Phase (In Containment) prep->handling Enter Containment Area post Post-Handling Phase handling->post Exit Containment Area a Designate Area & Post Warnings b Verify Engineering Controls (e.g., Fume Hood) a->b e Weigh Compound c Prepare Spill Kit & Waste Containers b->c d Don PPE c->d f Prepare Solution e->f h Decontaminate Surfaces & Equipment g Perform Experiment f->g i Segregate & Contain Cytotoxic Waste h->i j Doff PPE i->j k Wash Hands j->k

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.